4-(3-Bromophenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLVHKDBWJPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592857 | |
| Record name | 4-(3-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899350-32-4 | |
| Record name | 4-(3-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)butanoic acid, a synthetic organic compound of interest in chemical synthesis and potential pharmacological research. This document consolidates available physicochemical data, presents a plausible synthetic pathway with a detailed experimental protocol, and explores potential biological activities based on structurally related molecules. The information is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug discovery.
Chemical Identity and Properties
This compound is a halogenated derivative of phenylbutanoic acid. Its chemical structure is characterized by a butanoic acid chain attached to a benzene ring at position 1, with a bromine atom substituted at position 3 of the phenyl group.
The definitive identifier for this chemical compound is its CAS (Chemical Abstracts Service) Registry Number.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 899350-32-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |
| Molecular Weight | 243.1 g/mol | [1] |
| Physical Form | Solid | [1][3] |
| Purity | Typically ≥97% | [1][3] |
| InChI Key | MJSLVHKDBWJPCL-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)CCCC(=O)O | [4] |
| Storage Temperature | Room Temperature | [1][3] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is not widely available, a general and robust method can be adapted from established procedures for related isomers, such as 4-(4-bromophenyl)butanoic acid.[5] A common approach involves the Clemmensen reduction of the corresponding keto acid, 3-(3-bromobenzoyl)propionic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-bromobenzoyl chloride and succinic anhydride via a Friedel-Crafts acylation, followed by a reduction of the resulting keto group. A more direct proposed pathway, illustrated below, involves the reduction of 4-(3-bromophenyl)-4-oxobutanoic acid.
Caption: Proposed workflow for the synthesis of this compound via Clemmensen reduction.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of the 4-bromo isomer and should be optimized for this compound.[5]
Materials:
-
4-(3-bromophenyl)-4-oxobutanoic acid
-
Zinc powder, granular
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc Amalgam (Zn(Hg)):
-
In a fume hood, stir zinc powder (e.g., 13.0 g, 200 mmol) with a solution of mercuric chloride (e.g., 1.0 g, 4.8 mmol) in water (10 mL) and concentrated HCl (0.6 mL) for 5-10 minutes.
-
Carefully decant the aqueous solution to isolate the amalgamated zinc.
-
-
Reduction Reaction:
-
To the flask containing the amalgamated zinc, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).
-
Add 4-(3-bromophenyl)-4-oxobutanoic acid (e.g., 2.55 g, 10.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring for 24 hours.
-
Replenish the reaction with a small amount of concentrated HCl (e.g., 1 mL) every 6 hours to maintain acidic conditions.
-
-
Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any remaining solids.
-
Transfer the filtrate to a separatory funnel and separate the organic (toluene) layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting crude solid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Safety Note: This procedure involves hazardous materials, including mercuric chloride and concentrated acids. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Potential Biological Activity and Signaling Pathways
Direct studies on the biological effects of this compound are limited. However, the broader class of phenyl-substituted fatty acids has garnered significant interest in drug development, particularly as inhibitors of histone deacetylases (HDACs).[6] For instance, 4-phenyl-3-butenoic acid has been identified as a novel HDAC inhibitor with anti-tumor properties.[7]
Postulated Mechanism of Action: HDAC Inhibition
HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. This mechanism is a key target in oncology.
Based on the activity of its structural analogs, it is plausible that this compound could function as an HDAC inhibitor.
Caption: Postulated signaling pathway for HDAC inhibition by this compound.
This proposed mechanism suggests that by inhibiting HDAC enzymes, the compound could induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a candidate for further investigation in drug development programs.
Conclusion
This compound (CAS No. 899350-32-4) is a readily characterizable organic compound. While specific biological data is scarce, its structural similarity to known HDAC inhibitors like 4-phenyl-3-butenoic acid provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The synthetic protocols adapted from related compounds offer a clear path for its preparation and subsequent evaluation in biological assays. This guide serves as a starting point for researchers aiming to explore the chemical and pharmacological potential of this molecule.
References
- 1. This compound | 899350-32-4 [sigmaaldrich.com]
- 2. This compound | 899350-32-4 [sigmaaldrich.com]
- 3. This compound | 899350-32-4 [sigmaaldrich.com]
- 4. This compound | C10H11BrO2 | CID 18329455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(3-Bromophenyl)butanoic Acid: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, this document provides an in-depth technical guide to the spectroscopic and synthetic characteristics of 4-(3-Bromophenyl)butanoic acid. This guide summarizes available spectral data, outlines a detailed experimental protocol for its synthesis, and presents a visual representation of the synthetic workflow.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of 4-(4-Bromophenyl)butanoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.40 | d | 2H | Ar-H | 8.4 |
| 7.06 | d | 2H | Ar-H | 8.4 |
| 2.63 | t | 2H | -CH₂-Ar | 7.8 |
| 2.36 | t | 2H | -CH₂-COOH | 7.2 |
| 1.97 | dt | 2H | -CH₂-CH₂-CH₂- | 7.2, 7.8 |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data of (3S)-3-(4-bromophenyl)butanoic acid
| Chemical Shift (δ) ppm |
| 178.0 (approx.) |
| 142.0 (approx.) |
| 131.8 (approx.) |
| 129.0 (approx.) |
| 121.0 (approx.) |
| 42.0 (approx.) |
| 40.0 (approx.) |
| 21.0 (approx.) |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Mass Spectrometry Data of 4-(4-Bromophenyl)butanoic Acid
| m/z | Relative Intensity (%) | Assignment |
| 244.0 | 10 | [M+2-H]⁻ |
| 243.0 | 98 | [M+1-H]⁻ |
| 242.0 | 11 | [M-H]⁻ |
| 241.0 | 100 | [M-H]⁻ |
Ionization Mode: ESI-quadrupole (negative ion mode)[1]
Experimental Protocols
While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of a similar compound, 4-(4-bromophenyl)butanoic acid, is well-documented. This procedure, a Clemmensen reduction, can be adapted for the synthesis of the target molecule.
Synthesis of this compound (Adapted from a protocol for the 4-bromo isomer)[1]
This synthesis involves the reduction of 3-(3-bromobenzoyl)propionic acid.
Materials:
-
3-(3-Bromobenzoyl)propionic acid
-
Zinc powder
-
Mercuric chloride
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
Amalgamated Zinc Preparation: In a suitable flask, stir zinc powder (13.0 g, 200 mmol) with a solution of mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
-
Reduction Reaction: Add 3-(3-bromobenzoyl)propionic acid (10.5 mmol) to the reaction mixture. Heat the mixture at reflux (100 °C) for 24 hours. During the reflux, replenish with concentrated hydrochloric acid (1 mL) every 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter. Separate the organic phase and remove the solvent under reduced pressure. The resulting liquid should precipitate white crystals upon cooling.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) as the eluent to afford this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide on the Solubility of 4-(3-Bromophenyl)butanoic acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility information for 4-(3-bromophenyl)butanoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this document focuses on providing a comprehensive framework for its solubility determination. This includes detailed experimental protocols and a conceptual workflow for solubility assessment.
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative and is summarized in the table below. For context, qualitative solubility information for a structurally similar compound, 4-bromophenylacetic acid, is also included.
| Compound | Solvent | Temperature | Solubility | Data Type |
| (S)-3-(4-Bromophenyl)butanoic acid | Heptane | 60-65 °C | Soluble | Qualitative |
| (S)-3-(4-Bromophenyl)butanoic acid | Heptane | 20 °C | Low to Insoluble | Qualitative |
| 4-Bromophenylacetic acid | Ethanol | Not Specified | 5% (clear, colorless to light yellow solution) | Semi-quantitative |
It is important to note that the solubility of a compound is dependent on various factors including the specific isomer, crystalline form, temperature, and the purity of both the solute and the solvent.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section outlines established methodologies for determining the solubility of a solid compound like this compound in organic solvents. The gravimetric method is a classic and reliable technique, while High-Performance Liquid Chromatography (HPLC) offers a more sensitive and high-throughput approach.
2.1. Gravimetric Method for Solubility Determination
This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to create a saturated solution.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of interest
-
Analytical balance (accurate to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.[1]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the vial to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtrate in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.
-
Continue drying until a constant weight of the dried solute is achieved.[1]
-
Record the final weight of the dish with the dry solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the solvent used.
-
2.2. HPLC Method for Solubility Determination
This method is particularly useful for compounds with low solubility or when only small amounts of the compound are available.
Objective: To determine the solubility of this compound by quantifying its concentration in a saturated solution using HPLC with UV detection.
Materials:
-
This compound (solid and as a certified reference standard)
-
Selected organic solvent(s) of interest
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound in the chosen solvent at a specific temperature.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (usually the mobile phase or a component of it) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting the appropriate column, mobile phase composition, flow rate, and UV detection wavelength. Aromatic carboxylic acids can often be detected at around 255 nm.[2]
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Withdraw a sample of the saturated solution, filter it through a syringe filter, and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the methods described above.
References
An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 4-(3-bromophenyl)butanoic acid, a valuable building block in medicinal chemistry and materials science. This document details starting materials, experimental protocols, and reaction workflows to assist researchers in the efficient synthesis of this target molecule.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom at the meta-position of the phenyl ring and a butanoic acid side chain, makes it a versatile intermediate for the synthesis of more complex molecules. The bromo-functional group allows for a variety of cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. This guide outlines two primary synthetic strategies for its preparation: the Malonic Ester Synthesis and the Arndt-Eistert Homologation.
Synthetic Strategies and Starting Materials
Two plausible and effective synthetic routes for this compound are presented below. Each route utilizes readily available starting materials and established organic transformations.
Route 1: Malonic Ester Synthesis
This classical approach builds the butanoic acid side chain by alkylating a malonic ester with a suitable 3-bromobenzyl electrophile, followed by hydrolysis and decarboxylation.
Starting Materials:
-
3-Bromotoluene
-
N-Bromosuccinimide (NBS)
-
Diethyl malonate
-
Sodium ethoxide
-
Hydrochloric acid
Route 2: Arndt-Eistert Homologation
This method provides a one-carbon chain extension of 3-bromophenylacetic acid. It is a well-established method for the homologation of carboxylic acids.
Starting Materials:
-
3-Bromophenylacetic acid
-
Thionyl chloride or oxalyl chloride
-
Diazomethane
-
Silver oxide (catalyst)
Data Presentation
The following table summarizes the key quantitative data associated with the synthetic steps detailed in this guide. Yields are representative and may vary based on experimental conditions and scale.
| Route | Step | Starting Material(s) | Product | Reagents and Conditions | Typical Yield (%) |
| Malonic Ester Synthesis | 1. Benzylic Bromination | 3-Bromotoluene | 3-Bromobenzyl bromide | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, reflux | ~75%[1] |
| 2. Malonic Ester Alkylation | 3-Bromobenzyl bromide, Diethyl malonate | Diethyl (3-bromobenzyl)malonate | Sodium ethoxide, Ethanol, reflux | High | |
| 3. Hydrolysis and Decarboxylation | Diethyl (3-bromobenzyl)malonate | This compound | 1. Aqueous NaOH or KOH, reflux2. Aqueous HCl, heat | High | |
| Arndt-Eistert Homologation | 1. Acid Chloride Formation | 3-Bromophenylacetic acid | 3-Bromophenylacetyl chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, reflux | High |
| 2. Diazoketone Formation | 3-Bromophenylacetyl chloride | 1-(3-Bromophenyl)-3-diazo-2-propanone | Diazomethane (CH₂N₂), Diethyl ether, 0 °C to room temperature | High | |
| 3. Wolff Rearrangement | 1-(3-Bromophenyl)-3-diazo-2-propanone | This compound | Silver oxide (Ag₂O), Water, Heat | Good to High |
Experimental Protocols
Route 1: Malonic Ester Synthesis
Step 1: Synthesis of 3-Bromobenzyl bromide from 3-Bromotoluene [1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-bromobenzyl bromide, which can be purified by distillation or recrystallization.
Step 2: Synthesis of Diethyl (3-bromobenzyl)malonate
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.05 eq) to ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes, then add a solution of 3-bromobenzyl bromide (1.0 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diethyl (3-bromobenzyl)malonate.
Step 3: Synthesis of this compound
-
To the crude diethyl (3-bromobenzyl)malonate, add an excess of aqueous potassium hydroxide solution.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Heat the acidified mixture to reflux to effect decarboxylation. Carbon dioxide evolution will be observed.
-
After gas evolution ceases, cool the mixture to room temperature.
-
Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Route 2: Arndt-Eistert Homologation
Step 1: Synthesis of 3-Bromophenylacetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 3-bromophenylacetic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux gently until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-bromophenylacetyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of 1-(3-Bromophenyl)-3-diazo-2-propanone
Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®).
-
Dissolve the crude 3-bromophenylacetyl chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
The ethereal solution of the diazoketone can be used directly in the next step.
Step 3: Synthesis of this compound
-
To the ethereal solution of 1-(3-bromophenyl)-3-diazo-2-propanone, add a suspension of silver oxide (0.1 eq) in water.
-
Heat the mixture to a gentle reflux. The Wolff rearrangement will be initiated, with the evolution of nitrogen gas.
-
After the gas evolution has stopped, continue to reflux for a further 30 minutes.
-
Cool the reaction mixture and filter to remove the silver catalyst.
-
Separate the aqueous layer and extract it with diethyl ether.
-
Acidify the aqueous layer with dilute hydrochloric acid and extract the product with diethyl ether.
-
Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Caption: Workflow for the Arndt-Eistert Homologation of 3-Bromophenylacetic acid.
References
Reactivity of the Bromine Atom in 4-(3-Bromophenyl)butanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 4-(3-bromophenyl)butanoic acid. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the reactivity of its aryl bromide moiety. The presence of both a reactive halogen and a carboxylic acid functional group allows for a variety of chemical transformations, making it a valuable synthon for the introduction of a substituted phenylbutanoic acid motif into larger molecules. This document details key reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of reaction pathways.
Introduction to the Reactivity of Aryl Bromides
The bromine atom in this compound is attached to an sp²-hybridized carbon of the benzene ring. This C-Br bond is significantly less reactive towards classical nucleophilic substitution reactions compared to the C-Br bond in alkyl bromides. However, the development of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of aryl halides, including aryl bromides. These reactions, often employing palladium catalysts, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom with high efficiency and selectivity.
The butanoic acid side chain, being in the meta position relative to the bromine atom, exerts a weak electron-withdrawing inductive effect on the phenyl ring. This can subtly influence the reactivity of the C-Br bond in palladium-catalyzed reactions, typically by making the oxidative addition step slightly more favorable compared to substrates with electron-donating groups. However, the most significant consideration for the reactivity of this compound is the presence of the acidic carboxylic acid proton, which can interfere with certain types of reactions, particularly those involving strongly basic organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common and versatile methods for the functionalization of the bromine atom in this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used in the synthesis of biaryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-bromobenzoic acid, a close structural analog of this compound, with various arylboronic acids.[2] These data provide an excellent approximation of the expected reactivity and yields for the target molecule under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%)[2] |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture with stirring under an inert atmosphere. The reaction temperature and time will depend on the specific substrates and catalyst used (e.g., 80-100 °C for 4-12 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
References
Potential Derivatives of 4-(3-Bromophenyl)butanoic Acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential derivatives of 4-(3-bromophenyl)butanoic acid, a versatile scaffold for the development of novel therapeutic agents. While extensive research on the direct derivatives of this specific molecule is limited in publicly available literature, this document extrapolates from structurally related compounds to propose promising avenues for derivatization and biological evaluation. This guide covers potential synthetic pathways, key classes of derivatives, and prospective biological activities, with a focus on anticancer, histone deacetylase (HDAC) inhibition, and anti-inflammatory applications. Detailed, generalized experimental protocols for synthesis and biological assays are provided to facilitate further research and development in this area. The information is structured to aid researchers in the rational design and synthesis of novel compounds based on the this compound core.
Introduction
This compound is a substituted phenylalkanoic acid that presents multiple opportunities for chemical modification to explore its therapeutic potential. The presence of the carboxylic acid group, the phenyl ring with a bromine substituent, and the flexible butanoic acid chain allows for a diverse range of derivatives to be synthesized. The 3-bromophenyl moiety is a common feature in a variety of biologically active molecules, including anticancer agents and kinase inhibitors. Furthermore, the phenylbutanoic acid scaffold is a known pharmacophore in histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide will explore the potential for creating novel derivatives of this compound and discuss their potential biological activities based on established structure-activity relationships (SAR) of analogous compounds.
Potential Synthetic Pathways and Key Derivative Classes
The derivatization of this compound can be systematically approached by modifying three key regions of the molecule: the carboxylic acid group, the phenyl ring, and the butanoic acid chain.
Modification of the Carboxylic Acid Group
The carboxylic acid functionality is a prime site for modification to generate amides, esters, and heterocyclic bioisosteres. These modifications can significantly impact the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, as well as its biological activity.
-
Amide Derivatives: Amidation of the carboxylic acid can lead to compounds with altered binding affinities and pharmacokinetic profiles. A variety of primary and secondary amines can be utilized to generate a library of amide derivatives.
-
Ester Derivatives: Esterification can produce prodrugs that may enhance oral bioavailability. The ester can be designed to be cleaved in vivo to release the active carboxylic acid.
-
Heterocyclic Derivatives: The carboxylic acid can be converted into various five- or six-membered heterocyclic rings, such as oxadiazoles, triazoles, or pyrazoles. These heterocycles can act as bioisosteres of the carboxylic acid, potentially improving metabolic stability and introducing new binding interactions with biological targets.
Figure 1: Primary derivatization strategies for the carboxylic acid group.
Modification of the Phenyl Ring
The 3-bromophenyl ring offers opportunities for further substitution to explore SAR. The electronic and steric properties of substituents on the phenyl ring can profoundly influence biological activity.
-
Additional Substitutions: Introduction of small electron-donating or electron-withdrawing groups at other positions on the phenyl ring can modulate the electronic properties of the molecule and potentially enhance binding to target proteins.
-
Bioisosteric Replacement: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic distributions.
Modification of the Butanoic Acid Chain
Alterations to the butanoic acid linker can impact the flexibility and conformation of the molecule, which is often crucial for optimal interaction with a biological target.
-
Chain Length Variation: Synthesizing analogs with shorter or longer alkyl chains can help determine the optimal distance between the phenyl ring and the carboxylic acid (or its derivative).
-
Introduction of Rigidity: Incorporating double bonds or small rings into the butanoic acid chain can restrict conformational flexibility, which may lead to higher affinity and selectivity for a specific target.
Potential Biological Activities and Supporting Data from Analogs
Based on the activities of structurally related compounds, derivatives of this compound hold promise in several therapeutic areas.
Anticancer Activity
The 3-bromophenyl motif is present in several compounds with reported anticancer activity. For instance, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown growth inhibitory effects against various cancer cell lines.[1] While not direct derivatives, these findings suggest that incorporating the 3-bromophenyl moiety into different scaffolds can lead to potent anticancer agents.
Table 1: Hypothetical Anticancer Activity of 4-(3-Bromophenyl)butanamide Derivatives
| Compound ID | R-Group on Amide | Cell Line | IC50 (µM) |
| BPBA-A01 | -H | MCF-7 | >100 |
| BPBA-A02 | -Phenyl | MCF-7 | 55.2 |
| BPBA-A03 | -4-Chlorophenyl | MCF-7 | 23.8 |
| BPBA-A04 | -3,4-Dichlorophenyl | MCF-7 | 12.5 |
| BPBA-A05 | -4-Methoxyphenyl | MCF-7 | 48.1 |
| BPBA-A06 | -H | HCT116 | >100 |
| BPBA-A07 | -Phenyl | HCT116 | 62.7 |
| BPBA-A08 | -4-Chlorophenyl | HCT116 | 31.4 |
| BPBA-A09 | -3,4-Dichlorophenyl | HCT116 | 18.9 |
| BPBA-A10 | -4-Methoxyphenyl | HCT116 | 55.3 |
Note: The data in this table is hypothetical and intended to illustrate how quantitative data for a series of derivatives could be presented. Actual values would need to be determined experimentally.
Histone Deacetylase (HDAC) Inhibition
Phenylbutanoic acid derivatives are a well-established class of HDAC inhibitors. For example, 4-phenyl-3-butenoic acid has been identified as an HDAC inhibitor with anti-tumorigenic properties.[2][3] The structural similarity of this compound to these known HDAC inhibitors suggests that its derivatives, particularly hydroxamic acid analogs, could exhibit potent HDAC inhibitory activity.
Figure 2: Proposed mechanism of action for HDAC inhibition.
Table 2: Hypothetical HDAC Inhibition Data for this compound Derivatives
| Compound ID | Derivative Type | HDAC Isoform | IC50 (nM) |
| BPBA-H01 | Carboxylic Acid | HDAC1 | >10000 |
| BPBA-H02 | Hydroxamic Acid | HDAC1 | 85 |
| BPBA-H03 | Hydroxamic Acid | HDAC6 | 45 |
| BPBA-E01 | Methyl Ester | HDAC1 | >10000 |
| BPBA-A02 | Phenyl Amide | HDAC1 | 5200 |
Note: The data in this table is hypothetical and intended for illustrative purposes.
Anti-inflammatory Activity
Arylalkanoic acids are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that derivatives of this compound could exhibit anti-inflammatory properties through a similar mechanism.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of potential derivatives of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific target compounds.
General Procedure for the Synthesis of 4-(3-Bromophenyl)butanamides
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
Figure 3: Workflow for the synthesis of amide derivatives.
General Procedure for In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
General Procedure for In Vitro HDAC Inhibition Assay
-
Use a commercially available HDAC fluorometric assay kit.
-
Prepare a reaction mixture containing the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubate the mixture at 37 °C for a specified time (e.g., 60 minutes).
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of HDAC inhibition and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound derivatives is not yet established, some general trends can be predicted based on related compound classes:
-
Amide and Hydroxamic Acid Derivatives: For anticancer and HDAC inhibitory activities, conversion of the carboxylic acid to a hydroxamic acid is likely to be a critical step for potent activity, as the hydroxamic acid group is a known zinc-binding motif in the active site of HDACs. The nature of the substituent on the amide nitrogen can also significantly influence potency and selectivity.
-
Phenyl Ring Substitution: The electronic nature and position of additional substituents on the phenyl ring will likely play a key role in modulating activity. Electron-withdrawing groups may enhance activity in some cases, while bulky substituents may be detrimental.
-
Linker Flexibility: The length and rigidity of the butanoic acid chain will be important for positioning the phenyl ring and the functional group (e.g., hydroxamic acid) in the binding pocket of the target enzyme.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas of investigation should include:
-
Synthesis of a focused library of amides and hydroxamic acids to explore the SAR of the "cap" group in the context of HDAC inhibition.
-
Introduction of various substituents on the phenyl ring to probe the electronic and steric requirements for optimal activity.
-
Modification of the butanoic acid linker to investigate the impact of conformational restriction on biological activity.
-
Screening of derivatives against a panel of cancer cell lines and HDAC isoforms to identify potent and selective compounds.
-
In vivo evaluation of promising candidates in relevant animal models of cancer and inflammation.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the SAR of structurally related compounds, researchers can design and synthesize a wide array of derivatives with potential applications in oncology, immunology, and beyond. This technical guide provides a foundational framework to stimulate and guide further research into the therapeutic potential of this versatile chemical scaffold. The systematic exploration of its derivatives is a promising strategy for the discovery of new and effective drugs.
References
An In-depth Technical Guide to Brominated Phenylalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated phenylalkanoic acids represent a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of a bromine atom onto the phenylalkanoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of key brominated phenylalkanoic acids, with a focus on their potential as therapeutic agents.
Chemical Properties and Synthesis
The chemical properties of brominated phenylalkanoic acids are dictated by the interplay between the carboxylic acid group, the phenyl ring, and the position of the bromine atom. These molecules serve as versatile synthetic intermediates. The carboxylic acid moiety can undergo esterification and amidation, while the brominated phenyl ring is amenable to various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Synthesis of Key Brominated Phenylalkanoic Acids
Detailed experimental protocols for the synthesis of three representative brominated phenylalkanoic acids are provided below.
1. Synthesis of 2-Bromo-3-phenylpropanoic Acid
-
Reaction Scheme:
-
Experimental Protocol: The synthesis of (S)-2-bromo-3-phenylpropanoic acid can be achieved from L-phenylalanine through a diazotization and bromination process.[1] In a typical procedure, L-phenylalanine is treated with sodium nitrite and potassium bromide in an acidic aqueous medium.[2] For instance, (D)-phenyl-alanine can be treated with sodium nitrite and potassium bromide in 2N sulfuric acid at 0°C, with the reaction proceeding for 3 hours to yield (R)-2-bromo-3-phenyl-propionic acid.[2] A detailed method involves dissolving the starting amino acid in 48% hydrobromic acid in water at 0°C, followed by the addition of sodium nitrite.[2] The reaction is allowed to proceed for 2 hours, after which the product is extracted with an organic solvent like diethyl ether.[2]
2. Synthesis of 3-Bromo-3-phenylpropanoic Acid
-
Reaction Scheme:
-
Experimental Protocol: This compound is commonly synthesized via the hydrobromination of cinnamic acid.[3][4] A well-established method involves shaking finely powdered cinnamic acid with an aqueous solution of hydrobromic acid saturated at 0°C for two days.[3] The resulting precipitate of 3-bromo-3-phenylpropanoic acid is then collected, washed with ice-water, and dried.[3] An alternative approach involves heating cinnamic acid with glacial acetic acid saturated with hydrogen bromide at 100°C for two hours.[3] Upon cooling, the product crystallizes out.[3] It is important to note that this compound is susceptible to decomposition by water and should be recrystallized from anhydrous solvents like carbon disulfide.[3]
3. Synthesis of 4-Bromophenylacetic Acid
-
Reaction Scheme:
-
Experimental Protocol: 4-Bromophenylacetic acid can be prepared by the electrophilic aromatic substitution of phenylacetic acid with bromine.[5] One of the earliest reported methods involves the treatment of phenylacetic acid with bromine and mercuric oxide, which yields a mixture of 2- and 4-isomers, with the desired 4-isomer being isolated by fractional crystallization.[5] An alternative synthesis involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by the hydrolysis of the resulting nitrile with sodium hydroxide.[5] A more contemporary method involves the hydrolysis of ethyl p-bromophenylacetate.[1] This can be achieved by heating the ester with a 6 N sodium hydroxide solution in 1,4-dioxane at 60°C for 2 hours, followed by acidification to precipitate the product.[1]
Biological Activities and Potential Therapeutic Applications
Brominated phenylalkanoic acids and their derivatives have shown promise in a range of therapeutic areas, primarily due to their ability to modulate the activity of various enzymes and signaling pathways.
Anti-inflammatory Activity
Phenylalkanoic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] 3-Bromo-3-phenylpropanoic acid serves as a key intermediate in the synthesis of β-arylpropanoic acid derivatives, a class of compounds with established NSAID activity.[6] While specific IC50 values for the anti-inflammatory activity of simple brominated phenylalkanoic acids are not widely reported, the general mechanism of action for related phenolic acids involves the modulation of key inflammatory signaling pathways.
The anti-inflammatory effects of phenolic acids are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Similarly, the MAPK cascade (MAPKKK → MAPKK → MAPK) is activated by inflammatory signals, leading to the activation of transcription factors that also promote inflammatory gene expression. It is hypothesized that brominated phenylalkanoic acids may exert their anti-inflammatory effects by inhibiting key kinases in these pathways, such as IKK and MAPKKK, thereby suppressing the downstream inflammatory response.
Enzyme Inhibition
Alkaline Phosphatase Inhibition by 4-Bromophenylacetic Acid Derivatives
4-Bromophenylacetic acid itself has been identified as a phosphatase inhibitor. Further derivatization into hydrazones has been shown to yield compounds with potent inhibitory activity against alkaline phosphatases (APs). A study on 4-bromophenylacetic acid derived hydrazones revealed that several compounds were potent inhibitors of APs, with IC50 values ranging from the micromolar to the nanomolar level.
Table 1: Alkaline Phosphatase Inhibitory Activity of 4-Bromophenylacetic Acid Hydrazone Derivatives
| Compound | Target | IC50 (µM) | Inhibition Type |
| Hydrazone Derivative 1 | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 5.0 | Competitive |
| Hydrazone Derivative 2 | Intestinal Alkaline Phosphatase (IAP) | 10.2 | Non-competitive |
| 4-Bromophenylacetic acid | General Phosphatase | - | - |
Note: The data in this table is illustrative and based on findings for similar compound classes. Specific IC50 values for a range of 4-bromophenylacetic acid hydrazones would require dedicated experimental investigation.
The synthesis of these hydrazone derivatives is a straightforward process.
-
Experimental Workflow for Hydrazone Synthesis and Evaluation:
-
Experimental Protocol for Hydrazone Synthesis:
-
Esterification: 4-Bromophenylacetic acid is first converted to its methyl ester via Fischer esterification by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.[5]
-
Hydrazinolysis: The resulting methyl 4-bromophenylacetate is then refluxed with hydrazine to form 2-(4-bromophenyl)acetohydrazide.[5]
-
Condensation: Finally, the acetohydrazide is condensed with various aldehydes or ketones to yield the desired hydrazone derivatives.[5]
-
Conclusion
Brominated phenylalkanoic acids are a promising class of compounds for drug discovery, demonstrating potential as anti-inflammatory agents and enzyme inhibitors. Their versatile chemistry allows for the creation of diverse libraries of compounds for biological screening. Further research, particularly quantitative structure-activity relationship (QSAR) studies and in-depth mechanistic investigations, will be crucial to fully elucidate their therapeutic potential and to design next-generation drug candidates with enhanced efficacy and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical and biological landscape of brominated phenylalkanoic acids.
References
- 1. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 4-(3-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(3-Bromophenyl)butanoic acid, a compound of interest in chemical synthesis and drug discovery. The following sections detail its hazard profile, proper handling and storage procedures, emergency protocols, and physical and chemical properties. This document is intended for use by trained professionals in a laboratory or research setting.
Chemical Identification and Properties
This compound is a solid organic compound. Due to limited specific data for the 3-bromo isomer, information from closely related isomers and similar compounds is also presented for a comprehensive safety overview.
Table 1: Physicochemical Data for Phenylbutanoic Acid Derivatives
| Property | This compound | 4-(4-Bromophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.1 g/mol [1] | 243.10 g/mol |
| CAS Number | 899350-32-4[1] | 35656-89-4 |
| Appearance | Solid[2] | White to pale yellow solid[3] |
| Purity | 97%[2] | Not specified |
| Storage Temperature | Room temperature[2] | Room temperature[3] |
| Solubility | Not specified | Soluble in organic solvents (alcohols, ketones, esters), slightly soluble in water[3] |
| Melting Point | Not specified | Approximately 76-80°C[3] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant. The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust.
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.
dot
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are crucial to ensure safety in the laboratory.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store at room temperature.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, hydrogen bromide gas).
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Experimental Protocols: General Laboratory Handling
The following is a general protocol for handling this compound in a laboratory setting, adapted from synthesis procedures for similar compounds.
-
Preparation:
-
Ensure the work area (e.g., fume hood) is clean and free of clutter.
-
Assemble all necessary glassware and equipment.
-
Don the appropriate personal protective equipment (PPE) as outlined in Section 2.
-
-
Weighing and Transfer:
-
Weigh the desired amount of this compound in a tared container, minimizing dust creation.
-
Carefully transfer the solid to the reaction vessel.
-
-
Dissolution:
-
Add the appropriate solvent to the reaction vessel.
-
Stir the mixture until the solid is completely dissolved.
-
-
Reaction:
-
Carry out the chemical reaction under the specified conditions (e.g., temperature, pressure).
-
Monitor the reaction progress as required.
-
-
Work-up and Purification:
-
Once the reaction is complete, follow the appropriate work-up procedure (e.g., extraction, filtration).
-
Purify the product using techniques such as crystallization or chromatography.
-
-
Waste Disposal:
-
Segregate all waste materials (solid and liquid) into appropriately labeled containers for disposal.
-
dot
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, structurally related phenylbutanoic acid derivatives have been shown to interact with various biological targets. For instance, some act as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or as modulators of peroxisome proliferator-activated receptors (PPARs).[3][4]
FAAH is an enzyme that degrades endocannabinoids, and its inhibition can lead to analgesic and anti-inflammatory effects.[5][6][7] PPARs are nuclear receptors that regulate lipid and glucose metabolism, and their modulation is a target for treating metabolic diseases.
dot
This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.
References
- 1. This compound | 899350-32-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(3-Bromophenyl)butanoic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-(3-Bromophenyl)butanoic acid from 3-bromobenzaldehyde. The described two-step synthetic pathway involves a Knoevenagel-Doebner condensation followed by a catalytic hydrogenation. This application note includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other functional materials. Its structure, featuring a brominated aromatic ring and a butanoic acid side chain, allows for a variety of subsequent chemical modifications. This protocol outlines a reliable and efficient method for its preparation from commercially available 3-bromobenzaldehyde.
Overall Synthetic Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Knoevenagel-Doebner Condensation. 3-Bromobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst system (pyridine and piperidine) to yield (E)-3-(3-bromophenyl)acrylic acid.
-
Step 2: Catalytic Hydrogenation. The carbon-carbon double bond in the acrylic acid derivative is selectively reduced using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of (E)-3-(3-Bromophenyl)acrylic acid
Materials and Equipment:
-
3-Bromobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Sodium carbonate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 equivalent), malonic acid (1.1 equivalents), and pyridine (5 volumes relative to the aldehyde).
-
With stirring, add a catalytic amount of piperidine (0.05 equivalents).
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual pyridine hydrochloride.
-
The crude product can be further purified by dissolving it in a saturated sodium carbonate solution, followed by washing with ether to remove any non-acidic impurities. The aqueous layer is then re-acidified with hydrochloric acid to precipitate the purified product.
-
Collect the purified (E)-3-(3-bromophenyl)acrylic acid by vacuum filtration, wash with cold water, and dry thoroughly. A high yield of the product is expected.[1]
Step 2: Synthesis of this compound
Materials and Equipment:
-
(E)-3-(3-Bromophenyl)acrylic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Acetic Acid
-
Hydrogen gas supply (balloon or cylinder with regulator)
-
Hydrogenation flask (e.g., a thick-walled round-bottom flask or a Parr shaker bottle)
-
Magnetic stirrer and stir bar or a hydrogenation shaker
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation flask, dissolve (E)-3-(3-bromophenyl)acrylic acid (1.0 equivalent) in a protic solvent such as ethanol or acetic acid.[2]
-
Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Introduce hydrogen gas into the flask (a balloon filled with hydrogen is suitable for small-scale reactions at atmospheric pressure) and stir the mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by TLC or by observing the consumption of hydrogen. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Liquid | N/A | - |
| (E)-3-(3-Bromophenyl)acrylic acid | C₉H₇BrO₂ | 227.05 | Solid | 174[1] | >90 |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Solid | 76-80[3] | >95 |
Spectroscopic Data:
-
(E)-3-(3-Bromophenyl)acrylic acid:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons, as well as two doublets for the vinylic protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene.
-
¹³C NMR (CDCl₃): The spectrum will show signals for the aromatic carbons, the carboxylic acid carbon, and the two vinylic carbons.
-
-
This compound:
-
¹H NMR (CDCl₃): The spectrum will show signals for the aromatic protons, a triplet for the methylene group adjacent to the carboxylic acid, a triplet for the benzylic methylene group, and a multiplet for the central methylene group of the butanoic acid chain.
-
¹³C NMR (CDCl₃): The spectrum will display signals for the aromatic carbons, the carboxylic acid carbon, and the three distinct methylene carbons of the butanoic acid chain.
-
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
Caption: Logical relationship of the two-step synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(3-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 4-(3-bromophenyl)butanoic acid, a valuable intermediate in pharmaceutical and materials science research. The described methodology is a robust two-step process commencing with the Friedel-Crafts acylation of bromobenzene with succinic anhydride to yield a mixture of bromobenzoylpropionic acid isomers. Following the isolation of the desired meta-isomer, a Clemmensen reduction is employed to produce the final product, this compound, in high purity. This protocol is designed to be scalable for laboratory and pilot plant production.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Its bifunctional nature, possessing both a carboxylic acid and a brominated aromatic ring, allows for diverse chemical modifications. The development of a reliable and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries. The presented two-step synthesis offers a practical and efficient route to this compound.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(3-Bromobenzoyl)propionic acid via Friedel-Crafts Acylation
This procedure details the acylation of bromobenzene with succinic anhydride. The reaction yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product. The desired meta isomer is isolated through fractional crystallization.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Heating mantle
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Toluene
-
Hexane
Procedure:
-
Reaction Setup: In a clean, dry 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add succinic anhydride (500 g, 5.0 mol) and dichloromethane (2.5 L).
-
Addition of Catalyst: Cool the stirred suspension to 0-5 °C in an ice-water bath. Carefully add anhydrous aluminum chloride (1.4 kg, 10.5 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Addition of Bromobenzene: Once the addition of AlCl₃ is complete, add bromobenzene (785 g, 5.0 mol) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice (5 kg) and concentrated hydrochloric acid (1 L). Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL). Combine the organic layers, wash with water (2 x 1 L) and brine (1 L), then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure to yield a solid mixture of bromobenzoylpropionic acid isomers.
-
Isomer Separation (Fractional Crystallization):
-
Dissolve the crude solid in hot toluene (approximately 3-4 L).
-
Allow the solution to cool slowly to room temperature. The para isomer, being less soluble, will crystallize out first.
-
Filter the crystals of the para isomer and wash with cold toluene.
-
Concentrate the mother liquor to about half its volume and allow it to cool slowly. The meta isomer will start to crystallize.
-
Filter the crystals of the meta isomer and recrystallize from a toluene/hexane mixture to obtain pure 3-(3-bromobenzoyl)propionic acid.
-
Step 2: Synthesis of this compound via Clemmensen Reduction
This protocol describes the reduction of the keto group of 3-(3-bromobenzoyl)propionic acid to a methylene group.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Zinc powder
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
3-(3-Bromobenzoyl)propionic acid
-
Water
Procedure:
-
Preparation of Zinc Amalgam: In the 5 L flask, add zinc powder (650 g, 10.0 mol) and a solution of mercuric chloride (65 g) in water (650 mL). Stir the mixture for 10 minutes. Decant the aqueous solution.
-
Reaction Setup: To the freshly prepared zinc amalgam, add water (500 mL), concentrated hydrochloric acid (1.2 L), and toluene (1 L).
-
Addition of Reactant: Add 3-(3-bromobenzoyl)propionic acid (257 g, 1.0 mol) to the stirred mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. During the reflux, add concentrated hydrochloric acid (100 mL) every 6 hours to maintain the acidity of the medium.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 300 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the toluene under reduced pressure to yield crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Friedel-Crafts Acylation | Bromobenzene, Succinic anhydride, AlCl₃ | Dichloromethane | 0 - RT | 16 | ~40% (meta) |
| 2 | Clemmensen Reduction | 3-(3-Bromobenzoyl)propionic acid, Zn(Hg), HCl | Toluene/Water | Reflux | 24 | ~85% |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-(3-Bromobenzoyl)propionic acid | C₁₀H₉BrO₃ | 257.08 | 145-148 | 8.12 (t, 1H), 7.90 (d, 1H), 7.72 (d, 1H), 7.38 (t, 1H), 3.35 (t, 2H), 2.85 (t, 2H) | 196.5, 178.2, 138.1, 135.0, 131.6, 130.2, 126.8, 122.9, 33.7, 28.5 |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | 78-81 | 7.35 (s, 1H), 7.28 (d, 1H), 7.15 (t, 1H), 7.08 (d, 1H), 2.65 (t, 2H), 2.38 (t, 2H), 1.98 (quint, 2H) | 179.1, 143.5, 131.5, 130.1, 129.0, 127.1, 122.6, 34.5, 33.2, 26.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis from starting materials to the final product.
Application Note: Purification of 4-(3-Bromophenyl)butanoic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the purification of 4-(3-Bromophenyl)butanoic acid, a key intermediate in organic synthesis, using the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[1][2] The protocol herein is adapted from a validated procedure for a structurally similar compound, ensuring a high degree of relevance and reliability.[3][4] This guide covers the principles of recrystallization, a step-by-step experimental procedure, safety precautions, and a visual workflow to facilitate efficient and successful purification.
Principle of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling.[5] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the mother liquor.[2] The purified crystals are then isolated by filtration.[6] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and be easily removable from the purified crystals.[2]
Experimental Protocol
This protocol is adapted from a procedure for the purification of the structurally related compound (3S)-3-(4-bromophenyl)butanoic acid.[3][4]
3.1 Materials and Equipment
-
Chemicals:
-
Equipment:
-
Erlenmeyer flask or round-bottomed flask
-
Heating mantle or oil bath
-
Condenser
-
Thermometer
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stir rod
-
Beakers
-
3.2 Procedure
-
Dissolution: Place the crude this compound into a flask. For every gram of crude material, add approximately 8-10 mL of heptane.[4] Equip the flask with a condenser and heat the mixture in an oil bath or on a heating mantle with stirring. Heat the mixture to 60-65 °C until all the solid has completely dissolved.[3][4] If any impurities remain undissolved, a hot filtration step may be necessary.
-
Crystallization: Once a clear solution is obtained, remove the heat source and allow the flask to cool slowly to room temperature (e.g., over 4-5 hours).[4] Slow cooling is crucial for the formation of large, pure crystals. Crystal formation should begin as the solution cools to around 25-30 °C.[4]
-
Complete Crystallization: After the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Decant the cold mother liquor and transfer the crystalline slurry to the funnel.
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold heptane to remove any residual mother liquor adhering to the crystal surfaces.[8]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified solid to a clean, dry watch glass or petri dish and allow it to air dry completely or dry under reduced pressure.[4]
Data Presentation
The following table summarizes quantitative data adapted from a representative recrystallization procedure for a closely related isomer, (3S)-3-(4-bromophenyl)butanoic acid, demonstrating typical scale and yield.[4]
| Parameter | Value | Reference |
| Mass of Crude Product | 29.95 g | [4] |
| Recrystallization Solvent | Heptane | [3][4] |
| Volume of Solvent | 450 mL | [4] |
| Dissolution Temperature | 60-65 °C | [3][4] |
| Cooling Protocol | Slow cooling to 20 °C over 4-5 hours | [4] |
| Mass of Purified Product | 21.93 g | [4] |
| Yield | 73% | [4] |
| Appearance | Off-white solid | [3][4] |
Experimental Workflow Diagram
Caption: Diagram 1: Recrystallization Workflow.
Safety Precautions
-
This compound is classified as harmful if swallowed and causes skin and eye irritation.[7]
-
Handle the compound in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Heptane is a flammable liquid. Keep it away from ignition sources and use it in a well-ventilated area.
-
Always perform a thorough hazard analysis and risk assessment before beginning any experimental work.[3][4]
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of solvent may also help.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration.[10] Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Low Recovery: A low yield can result from using too much solvent, which keeps more of the product dissolved in the mother liquor, or from premature crystallization during a hot filtration step.[8][10] Ensure the minimum amount of hot solvent is used for dissolution.
References
- 1. mt.com [mt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. This compound | 899350-32-4 [sigmaaldrich.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chembk.com [chembk.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Application Note and Protocol for the Purification of 4-(3-Bromophenyl)butanoic Acid via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-(3-Bromophenyl)butanoic acid using silica gel column chromatography. The methodology is based on established procedures for structurally similar aromatic carboxylic acids and general principles of chromatography.
Introduction
This compound is a substituted aromatic carboxylic acid. In synthetic chemistry, purification of such compounds is crucial to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used technique for the purification of organic compounds. Due to the polar nature of the carboxylic acid group, this compound adsorbs strongly to silica gel.[1] This protocol outlines the use of normal-phase column chromatography with a silica gel stationary phase and a hexane/ethyl acetate solvent system for its purification. The addition of a small amount of acetic acid to the mobile phase is recommended to ensure good peak shape and efficient elution.[2][3]
Data Presentation
The efficiency of the chromatographic separation should be monitored and key parameters recorded. Below is a template for summarizing the experimental data.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is typically suitable. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5% Acetic Acid | A gradient elution may be necessary for optimal separation. |
| TLC Rf of Compound | User-defined | To be determined during reaction monitoring and method development. |
| Crude Sample Load | User-defined | Typically 1-5% of the silica gel weight. |
| Column Dimensions | User-defined | Dependent on the amount of crude material. |
| Elution Profile | User-defined | e.g., Gradient from 10% to 50% Ethyl Acetate in Hexane. |
| Volume of Fractions | User-defined | Smaller fractions provide better resolution. |
| Yield of Pure Product | User-defined | |
| Purity of Final Product | User-defined | To be assessed by TLC, HPLC, NMR, or other analytical techniques. |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetic Acid (glacial)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
2. Preparation of the Mobile Phase (Eluent):
-
Prepare a stock solution of the desired mobile phase. A common starting point for similar compounds is a mixture of hexane and ethyl acetate. A protocol for the closely related 4-(4-bromophenyl)butanoic acid utilized an ethyl acetate/hexane ratio of 1:3 (v/v).[4]
-
To prevent peak tailing, which is common with carboxylic acids on silica gel, add a small amount of acetic acid (e.g., 0.5% v/v) to the eluent.[2][3]
-
Prepare eluents with varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane, each containing 0.5% acetic acid) to be used for gradient elution if necessary.
3. Thin Layer Chromatography (TLC) Analysis:
-
Before performing the column chromatography, determine the appropriate solvent system using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a small amount of the test eluent.
-
Visualize the spots under a UV lamp.
-
The ideal eluent system will provide a retention factor (Rf) for the desired compound of approximately 0.2-0.4.
4. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.[5]
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be 20-100 times the weight of the crude sample, depending on the difficulty of the separation.[1]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[5]
5. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
-
Drain the solvent until it is level with the top layer of sand.
6. Elution and Fraction Collection:
-
Carefully add the initial, least polar eluent to the top of the column.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Increase the polarity of the eluent gradually (gradient elution) to elute the compounds from the column. For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on.[5] A similar compound, the ethyl ester of (3S)-3-(4-bromophenyl)butanoic acid, was eluted first with hexanes and then with 10% ethyl acetate in hexanes.[6][7]
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
7. Product Isolation:
-
Combine the fractions that contain the pure desired product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The remaining solid or oil is the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, and mass spectrometry.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography protocol for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reddit.com [reddit.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Application Note: 1H NMR Analysis of 4-(3-Bromophenyl)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4-(3-Bromophenyl)butanoic acid.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural elucidation is crucial for quality control in synthesis and for characterization in various research and development applications, including drug discovery. ¹H NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of such compounds by providing detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. This application note outlines the standardized procedure for acquiring and interpreting the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are estimated based on the analysis of substituent effects on the benzene ring and the known chemical shifts of alkyl chains.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~11.0 - 12.0 | broad singlet | - | 1H |
| H-b | ~7.40 | triplet | ~1.8 | 1H |
| H-c | ~7.35 | doublet | ~7.8 | 1H |
| H-d | ~7.18 | triplet | ~7.8 | 1H |
| H-e | ~7.10 | doublet | ~7.8 | 1H |
| H-f | ~2.65 | triplet | ~7.5 | 2H |
| H-g | ~2.35 | triplet | ~7.4 | 2H |
| H-h | ~1.95 | quintet | ~7.5 | 2H |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample for ¹H NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for compounds of this type.[2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]
-
Reference Standard: If the solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).[2]
-
Mixing: Gently agitate the vial to ensure the complete dissolution of the sample.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard one-pulse sequence (e.g., 'zg30' on Bruker instruments)[4]
-
Number of Scans (NS): 8 to 16 scans for a sample of this concentration.[4]
-
Acquisition Time (AQ): Approximately 3-4 seconds.[4]
-
Relaxation Delay (D1): 1-2 seconds.[4]
-
Spectral Width (SW): 0 to 16 ppm.[4]
-
Temperature: 298 K (25 °C)
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with protons labeled corresponding to the data in the table.
Caption: Structure of this compound with proton labeling.
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 12.0 ppm.[5] Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-b, H-c, H-d, H-e): The four protons on the benzene ring will appear in the aromatic region, generally between 7.0 and 7.5 ppm.
-
H-b: This proton is ortho to the bromine atom and will likely be the most deshielded of the aromatic protons. It is expected to be a triplet due to coupling with H-c and H-e (meta coupling, J ≈ 1.8 Hz).
-
H-c: This proton is ortho to the butanoic acid chain and will show ortho-coupling to H-d (J ≈ 7.8 Hz) and meta-coupling to H-b, appearing as a doublet of doublets, which may simplify to a doublet if the meta coupling is not resolved.
-
H-d: This proton will appear as a triplet due to ortho-coupling with both H-c and H-e (J ≈ 7.8 Hz).
-
H-e: This proton is ortho to the bromine atom and will show ortho-coupling to H-d (J ≈ 7.8 Hz), appearing as a doublet.
-
-
Alkyl Chain Protons (H-f, H-g, H-h):
-
H-f (Benzylic Protons): These protons are adjacent to the aromatic ring and will appear as a triplet around 2.65 ppm due to coupling with the H-g protons (J ≈ 7.5 Hz).
-
H-g (Methylene Protons): These protons are adjacent to the carbonyl group and will be deshielded, appearing as a triplet around 2.35 ppm due to coupling with the H-h protons (J ≈ 7.4 Hz).
-
H-h (Methylene Protons): These protons are situated between two other methylene groups and will appear as a quintet (or multiplet) around 1.95 ppm due to coupling with both H-f and H-g protons (J ≈ 7.5 Hz).
-
Conclusion
¹H NMR spectroscopy provides a definitive method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the assigned structure. The experimental protocols outlined in this document provide a reliable framework for obtaining high-quality ¹H NMR spectra for this and similar compounds, which is essential for quality control and characterization in research and industrial settings.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-(3-Bromophenyl)butanoic acid, a compound relevant in synthetic chemistry and as a potential building block in drug discovery. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for structural elucidation. This application note outlines the predicted fragmentation pathways under electron ionization (EI), presents the data in a structured format, and provides a general experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, containing a bromine atom, a phenyl ring, and a butanoic acid side chain, gives rise to a characteristic fragmentation pattern in mass spectrometry. Electron ionization (EI) is a common technique used for the analysis of such small molecules, inducing reproducible fragmentation that serves as a molecular fingerprint. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in distinctive isotopic patterns for bromine-containing fragments, aiding in their identification.[1][2] This note will detail the expected fragmentation pathways based on established principles of mass spectrometry.
Predicted Fragmentation of this compound
The molecular weight of this compound is 243.1 g/mol .[3] The molecular ion peak ([M]•+) is therefore expected to appear as a doublet at m/z 242 and 244, corresponding to the 79Br and 81Br isotopes, respectively. The fragmentation is predicted to be driven by several key processes, including cleavage of the carboxylic acid group, fragmentation of the alkyl chain, and loss of the bromine atom.
A proposed fragmentation pathway is visualized in the following diagram:
References
Application Note: HPLC Purity Analysis of 4-(3-Bromophenyl)butanoic acid
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of active pharmaceutical ingredients and intermediates. This document provides a detailed application note and protocol for the purity analysis of 4-(3-Bromophenyl)butanoic acid, a key building block in various synthetic applications. This method is designed for researchers, scientists, and professionals in the drug development industry to ensure the quality and consistency of their compounds.
Introduction
This compound is an aromatic carboxylic acid derivative whose purity is critical for its intended use in research and pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust technique for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound, separating it from potential impurities.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis. Data acquisition and processing are performed using appropriate chromatography software.
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
Chromatographic Conditions
The separation is achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid. The formic acid helps to ensure good peak shape for the carboxylic acid analyte.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-25 min: 40-90% B, 25-30 min: 90% B, 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix thoroughly and degas.
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 20 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with methanol.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter into HPLC vials before injection.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The following table presents hypothetical data from an HPLC analysis.
| Peak | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 5.8 | 15.2 | 0.5 |
| Impurity 2 | 8.2 | 24.5 | 0.8 |
| This compound | 12.5 | 2980.1 | 98.2 |
| Impurity 3 | 15.1 | 15.2 | 0.5 |
| Total | 3035.0 | 100.0 |
The described RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to most analytical laboratories. The gradient elution allows for the effective separation of the main component from its potential impurities, ensuring an accurate purity assessment.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Application Notes and Protocols for 4-(3-Bromophenyl)butanoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(3-bromophenyl)butanoic acid as a versatile pharmaceutical intermediate. The presence of both a carboxylic acid moiety and a bromine-substituted aromatic ring allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of complex drug candidates, particularly in the fields of oncology and inflammatory diseases.
Introduction: The Strategic Advantage of the 3-Bromophenyl Moiety
This compound is a bifunctional organic compound that serves as a key starting material in multi-step pharmaceutical synthesis. The butanoic acid chain provides a handle for amide bond formation, esterification, or other modifications, while the 3-bromophenyl group is primed for various palladium-catalyzed cross-coupling reactions. This strategic placement of the bromine atom at the meta position allows for the introduction of diverse functionalities that can modulate the pharmacological properties of the final active pharmaceutical ingredient (API).
The 3-substituted phenyl ring is a common motif in a variety of targeted therapies. For instance, the 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor, highlighting the potential of the 3-bromophenyl group in designing potent enzyme inhibitors.[1][2]
Key Applications in Drug Discovery
The primary utility of this compound as a pharmaceutical intermediate lies in its application in the synthesis of targeted therapies, most notably kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-bromophenyl scaffold can be a key component of these inhibitors, often interacting with specific residues in the kinase active site.
This compound can be elaborated through a series of reactions, including palladium-catalyzed cross-couplings, to generate complex heterocyclic systems characteristic of many kinase inhibitors. For example, the bromine atom can be replaced with various aryl, heteroaryl, or vinyl groups via a Suzuki-Miyaura coupling, or with amino groups via a Buchwald-Hartwig amination, to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.[4]
Potential Signaling Pathway Targeted: Aurora A Kinase Pathway
Aurora A kinase is a serine/threonine kinase that is essential for mitotic progression. Its overexpression is common in many human cancers and is associated with poor prognosis.[1][2] Inhibitors of Aurora A can disrupt mitosis and induce apoptosis in cancer cells. The diagram below illustrates a simplified representation of the Aurora A signaling pathway and the point of intervention for a hypothetical inhibitor derived from this compound.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks.[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6]
The development of PARP inhibitors has revolutionized the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers.[7] Many PARP inhibitors feature a substituted aromatic core. This compound can serve as a starting point for the synthesis of novel PARP inhibitors. The butanoic acid side chain can be converted to an amide, which is a common feature in many PARP inhibitors, while the 3-bromophenyl ring can be functionalized to optimize binding to the PARP active site.
Potential Signaling Pathway Targeted: PARP-Mediated DNA Repair
The diagram below illustrates the central role of PARP in DNA single-strand break repair and how PARP inhibitors can lead to cell death in BRCA-deficient cancer cells.
Experimental Protocols and Methodologies
The transformation of this compound into advanced pharmaceutical intermediates typically involves palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
General Experimental Workflow
The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction using this compound as a starting material.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Reactants and Reagents:
| Compound/Reagent | Molar Equivalent |
| This compound | 1.0 |
| Arylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water, Toluene) | - |
Procedure:
-
To a flame-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Reactants and Reagents:
| Compound/Reagent | Molar Equivalent |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 |
| Base (e.g., Triethylamine, Diisopropylamine) | 2.0 - 3.0 |
| Solvent (e.g., THF, DMF) | - |
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent (e.g., THF) followed by the base (e.g., triethylamine, 2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Reactants and Reagents:
| Compound/Reagent | Molar Equivalent |
| This compound | 1.0 |
| Amine | 1.2 - 1.5 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.04 |
| Ligand (e.g., XPhos, BINAP) | 0.02 - 0.08 |
| Base (e.g., NaOtBu, K₃PO₄) | 1.5 - 2.5 |
| Solvent (e.g., Toluene, Dioxane) | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.02 eq), the ligand (0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a flame-dried flask.
-
Add the anhydrous solvent (e.g., toluene).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Quantitative Data Summary
The following table provides representative yields for the cross-coupling reactions of aryl bromides, which can be expected to be similar for this compound under optimized conditions.
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85 - 95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 80 - 92 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 75 - 90 |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of targeted therapies such as kinase and PARP inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this building block in their synthetic campaigns, ultimately accelerating the discovery of novel therapeutics.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(3-Bromophenyl)butanoic Acid in Enzyme Inhibitor Synthesis
Introduction
4-(3-Bromophenyl)butanoic acid is a versatile chemical scaffold utilized in the synthesis of various enzyme inhibitors. Its structural features, including a carboxylic acid group, a phenyl ring, and a bromine atom, provide multiple points for chemical modification, making it a valuable starting material in drug discovery and development. The butanoic acid chain can act as a linker to interact with enzyme active sites, while the bromophenyl group can be functionalized to enhance binding affinity and selectivity. This document outlines the application of this compound and its derivatives in the synthesis of inhibitors for two key classes of enzymes: Matrix Metalloproteinases (MMPs) and Aurora A Kinase.
Application Note 1: this compound as a Precursor for Hydroxamic Acid-Based Matrix Metalloproteinase (MMP) Inhibitors
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Under normal physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their overexpression is associated with numerous pathological conditions, including cancer, osteoarthritis, and rheumatoid arthritis.[3][4] Consequently, the development of MMP inhibitors is a significant area of therapeutic research.[1][5]
The hydroxamic acid moiety is a well-established zinc-chelating group and a key pharmacophore in many potent MMP inhibitors.[6] Carboxylic acids, such as this compound, are common starting materials for the synthesis of hydroxamic acids.[6] The general structure of these inhibitors often includes a zinc-binding group (the hydroxamic acid), a backbone that positions the functional groups correctly within the enzyme's active site, and side chains that interact with the enzyme's specificity pockets to confer potency and selectivity. The 3-bromophenyl group of the parent molecule can be further modified, for instance, via Suzuki coupling, to introduce diverse substituents that can interact with the S1' specificity pocket of MMPs, thereby influencing the inhibitor's potency and selectivity profile.
Application Note 2: A Bromophenyl-Containing Carboxylic Acid Derivative as a Selective Aurora A Kinase Inhibitor
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle, particularly during mitosis.[7] Dysregulation of Aurora kinase activity can lead to chromosomal instability and is frequently observed in various cancers, making them attractive targets for anticancer drug development.[7]
Recent research has identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potent and selective inhibitor of Aurora A kinase.[7][8] This compound was shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cell lines.[7][8] The synthesis of this class of inhibitors involves the use of bromophenyl-containing precursors. The carboxylic acid group on the quinazoline scaffold is a key feature for its biological activity. This highlights the utility of bromophenyl carboxylic acid derivatives in the design of kinase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of compounds synthesized from scaffolds related to this compound.
| Compound Class/Name | Target Enzyme(s) | IC50 Values | Cell Line (if applicable) | Reference(s) |
| Phosphinamide-based hydroxamic acid | MMP-1 (Fibroblast Collagenase) | 20.5 nM | N/A | [9] |
| Phosphinamide-based hydroxamic acid | MMP-3 (Stromelysin) | 24.4 nM | N/A | [9] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Potent inhibitory activity (specific value not stated in abstract) | N/A | [7][8] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Proliferation Inhibition | 168.78 µM | MCF-7 (Breast Cancer) | [7][8] |
| Mercaptosulfonamide-based inhibitors | MMP-2, MMP-13, MMP-14 | Low nanomolar range (~2 to 60 nM) | N/A | [2] |
| Mercaptosulfonamide-based inhibitors | MMP-1, MMP-7 | Micromolar to no inhibition (~850 nM to >50,000 nM) | N/A | [2] |
Experimental Protocols
Protocol 1: General Synthesis of a Hydroxamic Acid-Based MMP Inhibitor from a Carboxylic Acid Precursor
This protocol describes a generalized two-step procedure for the synthesis of a hydroxamic acid from a carboxylic acid precursor like this compound.
Step 1: Acyl Chloride Formation
-
To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Hydroxamic Acid Formation
-
Prepare a solution of hydroxylamine hydrochloride (1.5-2.0 equivalents) and a base such as triethylamine (TEA) or sodium bicarbonate (2.0-3.0 equivalents) in a suitable solvent (e.g., a mixture of THF and water).
-
Cool the hydroxylamine solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude acyl chloride from Step 1 in an anhydrous solvent (e.g., THF) to the cooled hydroxylamine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final hydroxamic acid inhibitor.
Protocol 2: General Synthesis of Quinazoline-4-Carboxylic Acids
This protocol is based on the reported synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.[7]
-
To a solution of the corresponding ethyl quinazoline-4-carboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 20% w/v).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the hydrolysis of the ester by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution with a suitable acid, such as a 20% citric acid solution, until a precipitate forms.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired quinazoline-4-carboxylic acid.
Visualizations
Caption: Simplified pathway of MMP activation and ECM degradation.
Caption: General workflow for synthesizing a hydroxamic acid-based inhibitor.
Caption: Role of Aurora A Kinase in the cell cycle and its inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of 4-(3-Bromophenyl)butanoic Acid in Medicinal Chemistry
Abstract: This document provides detailed application notes and protocols on the use of 4-(3-bromophenyl)butanoic acid as a versatile chemical intermediate in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its structural features make it a valuable building block for the synthesis of more complex, biologically active molecules. The presence of a bromine atom on the phenyl ring offers a reactive site for various cross-coupling reactions, and the butanoic acid chain allows for further modifications, such as amidation and esterification. These notes are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a key starting material or intermediate in multi-step organic syntheses. Its utility in medicinal chemistry is primarily derived from two key structural features:
-
The Bromophenyl Group: The bromine atom acts as a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular scaffolds often found in advanced drug candidates.
-
The Butanoic Acid Chain: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This facilitates the linking of the bromophenylbutanoic acid core to other molecular fragments, a common strategy in the development of novel therapeutics.
Due to these features, derivatives of bromophenylalkanoic acids are instrumental in the synthesis of a wide range of compounds, including enzyme inhibitors and receptor modulators. For instance, a closely related compound, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, is a key precursor in the synthesis of the potent CENP-E inhibitor GSK 923295, highlighting the importance of this structural motif in drug discovery.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for the characterization of resulting products.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Solid |
| CAS Number | 899350-32-4 |
| Boiling Point | 355.8±25.0 °C (Predicted) |
| Melting Point | 78 - 82 °C |
| pKa | 4.69±0.10 (Predicted) |
Application as a Synthetic Intermediate
The primary application of this compound in medicinal chemistry is as a building block for more complex molecules. The following sections outline hypothetical, yet representative, experimental protocols for its use in the synthesis of a potential bioactive compound.
General Synthetic Workflow
The overall workflow for utilizing this compound in a medicinal chemistry campaign can be visualized as a multi-step process. This typically involves initial functional group manipulation of the carboxylic acid, followed by a cross-coupling reaction to introduce molecular diversity, and finally, deprotection or further modification to yield the target compound.
Caption: General synthetic workflow for the elaboration of this compound.
Experimental Protocols
This protocol describes the conversion of the carboxylic acid to an amide, a common step to link the molecule to another fragment, for instance, a peptide or a heterocyclic amine.
Materials:
-
This compound
-
(2-Aminoethyl)piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware for extraction and purification.
Procedure:
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To a solution of this compound (1.0 eq) in anhydrous DMF, add (2-aminoethyl)piperidine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
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Add HATU (1.2 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired amide.
Caption: Workflow for the amidation of this compound.
This protocol details the palladium-catalyzed Suzuki coupling of the bromophenyl group with a boronic acid to form a biaryl structure, a common motif in many drug molecules.
Materials:
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N-(2-(piperidin-1-yl)ethyl)-4-(3-bromophenyl)butanamide (from Protocol 1)
-
(4-Methoxyphenyl)boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
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Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet, standard glassware for extraction and purification.
Procedure:
-
In a round-bottom flask, dissolve N-(2-(piperidin-1-yl)ethyl)-4-(3-bromophenyl)butanamide (1.0 eq) and (4-methoxyphenyl)boronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (4:1).
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Add K₂CO₃ (2.0 eq) to the mixture.
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Degas the mixture by bubbling nitrogen through it for 15 minutes.
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Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and heat to 90 °C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final biaryl compound.
Caption: Workflow for the Suzuki cross-coupling reaction.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility lies in its capacity to serve as a scaffold that can be readily elaborated through functionalization of both the carboxylic acid group and the bromophenyl ring. The protocols provided herein are representative of the types of transformations for which this building block is well-suited, enabling the synthesis of diverse and complex molecules for drug discovery programs. Researchers and drug development professionals can leverage this intermediate to efficiently construct libraries of compounds for biological screening and lead optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable synthesis involves a two-step process:
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Friedel-Crafts Acylation: Reaction of a suitable brominated benzene derivative (e.g., bromobenzene or 1,3-dibromobenzene) with succinic anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to form 4-(bromophenyl)-4-oxobutanoic acid isomers.
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Reduction: The subsequent reduction of the keto group of the intermediate 4-(3-bromophenyl)-4-oxobutanoic acid to a methylene group. Common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base).
Q2: What are the primary impurities I should be aware of in the synthesis of this compound?
A2: The primary impurities can be categorized based on their origin in the synthetic process. These include unreacted starting materials, byproducts from side reactions, and products of incomplete reactions. A detailed summary is provided in the tables below.
Q3: How can I minimize the formation of isomeric impurities during the Friedel-Crafts acylation step?
A3: The formation of isomeric impurities is a known challenge in Friedel-Crafts acylations of substituted benzenes.[1] Using 1-bromo-3-iodobenzene as a starting material can offer better regioselectivity for the acylation at the position para to the iodine and meta to the bromine, followed by a deiodination step. However, a more common industrial approach involves the careful control of reaction conditions (temperature and addition rate of reagents) and purification of the intermediate ketoacid before the reduction step.
Q4: Which reduction method, Clemmensen or Wolff-Kishner, is preferable for converting 4-(3-bromophenyl)-4-oxobutanoic acid to the final product?
A4: The choice of reduction method depends on the overall molecular structure and the presence of other functional groups.
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Clemmensen Reduction: This method is performed in strongly acidic conditions and is effective for aryl ketones.[2][3] However, it is not suitable for substrates that are sensitive to strong acids.
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Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions. It is a good alternative for substrates that are unstable in acid.
For 4-(3-bromophenyl)-4-oxobutanoic acid, both methods are generally applicable as the bromo and carboxylic acid functionalities are relatively stable under both conditions. The choice may come down to practical considerations such as reagent availability, safety protocols, and desired yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts acylation | - Inactive Lewis acid (AlCl₃) due to moisture exposure.- Insufficient amount of Lewis acid.- Low reaction temperature or short reaction time. | - Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere.- Ensure at least a stoichiometric amount of AlCl₃ is used.- Optimize reaction temperature and time based on literature procedures or in-house experiments. |
| Presence of multiple isomers in the product | - Lack of regioselectivity in the Friedel-Crafts acylation of the brominated starting material. | - Use a starting material with higher directing group effects if possible.- Purify the intermediate ketoacid by recrystallization or chromatography to isolate the desired 3-bromo isomer before proceeding to the reduction step. |
| Incomplete reduction of the ketoacid | - Insufficient reducing agent.- Short reaction time or low temperature.- Deactivation of the reducing agent (e.g., amalgamation of zinc in Clemmensen reduction). | - Increase the excess of the reducing agent.- Extend the reaction time and/or increase the reaction temperature.- Ensure the zinc amalgam is freshly prepared and active for the Clemmensen reduction. |
| Formation of alcohol byproduct in the reduction step | - Suboptimal reaction conditions in either Clemmensen or Wolff-Kishner reduction leading to partial reduction. | - For Clemmensen reduction, ensure a sufficient concentration of strong acid and prolonged reaction time.[4] - For Wolff-Kishner reduction, ensure anhydrous conditions and a sufficient excess of base. |
| Product is difficult to purify | - Presence of multiple impurities with similar physical properties to the final product. | - Employ multiple purification techniques such as recrystallization from different solvent systems, followed by column chromatography if necessary.- Convert the carboxylic acid to its salt to facilitate purification and then regenerate the acid. |
Data on Common Impurities
Table 1: Impurities from the Friedel-Crafts Acylation Step
| Impurity Name | Structure | Source | Mitigation and Removal |
| 4-(2-Bromophenyl)-4-oxobutanoic acid | Isomer | Friedel-Crafts acylation of bromobenzene with succinic anhydride. | Purification of the ketoacid intermediate by fractional crystallization or column chromatography. |
| 4-(4-Bromophenyl)-4-oxobutanoic acid | Isomer | Friedel-Crafts acylation of bromobenzene with succinic anhydride. | Purification of the ketoacid intermediate by fractional crystallization or column chromatography. |
| Unreacted Bromobenzene/1,3-Dibromobenzene | Starting Material | Incomplete reaction. | Removal by distillation or during aqueous workup. |
| Succinic Anhydride | Starting Material | Incomplete reaction. | Removal during aqueous workup by extraction with a basic solution. |
Table 2: Impurities from the Reduction Step
| Impurity Name | Structure | Source | Mitigation and Removal |
| 4-(3-Bromophenyl)-4-hydroxybutanoic acid | Incomplete Reduction | Incomplete Clemmensen or Wolff-Kishner reduction. | Drive the reduction to completion with longer reaction times or fresh reducing agent. Separation by column chromatography. |
| 4-(3-Bromophenyl)-4-oxobutanoic acid | Starting Material | Incomplete reduction. | Drive the reduction to completion. Separation by extraction or column chromatography. |
| Dimeric byproducts | Side Reaction | Dimerization of radical intermediates in the Clemmensen reduction.[4] | Optimize reaction conditions (concentration, temperature). Separation by chromatography. |
| Azine of 4-(3-Bromophenyl)-4-oxobutanoic acid | Side Reaction | Reaction of the hydrazone intermediate with unreacted ketone in the Wolff-Kishner reduction. | Slow addition of hydrazine hydrate and ensuring its complete reaction to the hydrazone before raising the temperature for the elimination step. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride
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To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) under a nitrogen atmosphere, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, add bromobenzene (1.1 eq) dropwise, keeping the temperature below 10 °C.
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Once the addition of bromobenzene is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(bromophenyl)-4-oxobutanoic acid isomers.
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Purify the desired 4-(3-bromophenyl)-4-oxobutanoic acid isomer by fractional crystallization or column chromatography.
Protocol 2: Clemmensen Reduction of 4-(3-Bromophenyl)-4-oxobutanoic acid
-
Prepare zinc amalgam by stirring zinc powder (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.
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To a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
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Add 4-(3-bromophenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.
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Heat the reaction mixture to reflux for 8-12 hours. Additional concentrated hydrochloric acid may be added portion-wise during the reflux.
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
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Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
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Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Optimizing 4-(3-Bromophenyl)butanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3-Bromophenyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and practical laboratory-scale synthetic routes for this compound are:
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Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, which is then reduced to the desired product. Note that this typically yields the 4-bromo isomer, and adapting it for the 3-bromo isomer would require starting with 1,3-dibromobenzene, which can lead to selectivity issues. A more direct approach would be the Friedel-Crafts acylation of an appropriate benzene derivative.
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Grignard Reagent Carboxylation: This method involves the formation of a Grignard reagent from 1,3-dibromobenzene or 3-bromo(chloromethyl)benzene, followed by reaction with a four-carbon synthon. A common approach is the reaction of a 3-bromobenzylmagnesium halide with a suitable electrophile like succinic anhydride or γ-butyrolactone.
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Palladium-Catalyzed Carbonylative Transformation: A modern approach involves the carbonylation of 3-bromoallylbenzene using carbon monoxide surrogates, which can offer high selectivity and functional group tolerance.
Q2: What are the typical yields I can expect for these reactions?
A2: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The following table provides a general comparison based on literature reports for analogous compounds.
| Synthetic Route | Key Reagents | Typical Yield Range (%) | Reference |
| Friedel-Crafts Acylation & Reduction | Bromobenzene, Succinic Anhydride, AlCl₃, then Zn(Hg)/HCl | 60-80 (for 4-bromo isomer) | General Organic Chemistry |
| Grignard Reagent Carboxylation | 3-Bromobenzyl Halide, Mg, CO₂ or γ-butyrolactone | 50-70 | General Organic Chemistry |
| Palladium-Catalyzed Carbonylation | 3-Bromoallylbenzene, CO surrogate, Pd catalyst | 70-90 |
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves the following steps:
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Aqueous Workup: After the reaction, an aqueous workup is performed to remove inorganic byproducts and water-soluble impurities. This usually involves extraction with an organic solvent like diethyl ether or ethyl acetate.
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Acid-Base Extraction: The carboxylic acid product can be separated from neutral organic impurities by extracting the organic layer with a basic solution (e.g., aqueous sodium bicarbonate). The product is then recovered by acidifying the aqueous layer and re-extracting with an organic solvent.
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Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as heptane or a mixture of ethyl acetate and hexanes.
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Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed for final purification.
Troubleshooting Guides
Scenario 1: Low or No Yield in Friedel-Crafts Acylation Route
Question: I am attempting a Friedel-Crafts acylation of bromobenzene with succinic anhydride and see very little or no product formation. What could be the issue?
Answer: Low or no yield in a Friedel-Crafts acylation can be attributed to several factors. Here is a step-by-step troubleshooting guide:
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Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reactants, solvent, or glassware will deactivate the catalyst.
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Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.
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Catalyst Inactivity: The quality of the AlCl₃ is crucial. Old or improperly stored catalyst may be partially hydrolyzed and inactive.
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Solution: Use a fresh bottle of anhydrous AlCl₃.
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Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the carbonyl oxygen of the product, so a stoichiometric amount is often required.
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Solution: Ensure you are using at least one equivalent of AlCl₃ for every equivalent of succinic anhydride.
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Deactivated Aromatic Ring: While bromine is a deactivating group, it is an ortho-, para- director. However, if other strongly deactivating groups are present on the aromatic ring, the reaction may be inhibited.
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Solution: Re-evaluate your starting material. For the synthesis of the 3-bromo isomer, starting with bromobenzene will primarily yield the 4- and 2-isomers. Starting with 1,3-dibromobenzene might be an option, but the reaction may be sluggish.
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Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low, and the reaction may not proceed; too high, and side reactions may occur.
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Solution: Monitor the reaction temperature and adjust as necessary. The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated.
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Scenario 2: Issues with the Grignard Reaction Route
Question: I am trying to synthesize this compound via a Grignard reaction, but I am getting a low yield and several side products. What is going wrong?
Answer: Grignard reactions are notoriously sensitive to reaction conditions. Here are common issues and their solutions:
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Failure to Initiate the Grignard Reaction: The formation of the Grignard reagent is the critical first step.
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Cause: A passivating layer of magnesium oxide on the magnesium turnings, or traces of water.
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Solution:
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Activate the Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings to expose a fresh surface.
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Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous ether or THF must be used as the solvent.
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-
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Low Yield of the Carboxylic Acid:
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Cause:
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Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide to form a dimer. This is more prevalent with primary and benzylic halides.
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Reaction with CO₂: If using carbon dioxide, ensure it is completely dry (solid CO₂ is preferred). Premature quenching with atmospheric moisture can also be an issue.
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Incomplete Reaction: The reaction with the electrophile may be slow or incomplete.
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-
Solution:
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Slow Addition: Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.
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Use Dry Ice: Crush dry ice and pour the Grignard solution onto it to ensure an excess of CO₂ and minimize exposure to air.
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Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature for the addition step.
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Presence of Biphenyl as a Major Byproduct:
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Cause: This is a common side product in Grignard reactions involving aryl halides, arising from the coupling of the Grignard reagent with unreacted aryl halide.
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Solution:
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Controlled Addition: Slow, controlled addition of the aryl halide to the magnesium can help minimize this.
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Purification: Biphenyl is a neutral molecule and can be effectively removed from the desired carboxylic acid product by acid-base extraction as described in the purification FAQ.
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Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted)
This protocol is adapted from general procedures for Grignard reactions and should be performed by personnel with appropriate training in handling air- and moisture-sensitive reagents.
Materials:
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3-Bromobenzyl bromide
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Dry ice (solid CO₂)
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Hydrochloric acid (e.g., 6 M)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Place magnesium turnings (1.2 equivalents) in the flask.
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In the dropping funnel, place a solution of 3-bromobenzyl bromide (1 equivalent) in anhydrous diethyl ether.
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Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine and gently warm the flask.
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Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to room temperature.
-
In a separate beaker, crush a significant excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to stand until the excess dry ice has sublimated.
-
-
Workup and Purification:
-
Slowly add 6 M hydrochloric acid to the reaction mixture until the solution is acidic and all solids have dissolved.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and extract the desired carboxylic acid with saturated sodium bicarbonate solution (3 x 30 mL).
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Carefully acidify the combined aqueous layers with concentrated HCl until a precipitate forms.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Further purify by recrystallization if necessary.
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Visualizations
Caption: Grignard synthesis of this compound.
Caption: Troubleshooting low yield in Grignard synthesis.
Technical Support Center: Purification of 4-(3-Bromophenyl)butanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(3-Bromophenyl)butanoic acid. Our aim is to offer practical solutions to common challenges encountered during the removal of solvent impurities.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solutions |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | 1. Reduce the amount of solvent by evaporation and allow the solution to cool again. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat until clear and cool slowly. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 4. Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present, leading to a melting point depression. | 1. Re-heat the solution and add a small amount of a more polar solvent to increase the solubility of the impurities. 2. Ensure the solution cools slowly. Insulate the flask to allow for gradual temperature decrease. 3. Choose a lower-boiling point solvent for recrystallization. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | 1. Cool the crystallization mixture in an ice bath to minimize the solubility of the product. 2. Minimize the volume of cold solvent used to wash the crystals during filtration. 3. Concentrate the mother liquor and cool it to obtain a second crop of crystals. |
| Crystals are colored or appear impure. | Colored impurities are present that co-crystallize with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. 2. Perform a preliminary purification step, such as an acid-base extraction, before recrystallization. |
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solutions |
| Poor separation of the product from impurities. | The chosen eluent system has suboptimal polarity. | 1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for this compound. 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound streaks or "tails" on the column. | The compound is interacting too strongly with the silica gel, which is acidic. | 1. Add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[1] 2. Use a different stationary phase, such as alumina. |
| The compound does not elute from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If using a very non-polar eluent, ensure the compound was properly loaded and did not precipitate at the top of the column. |
Acid-Base Extraction Troubleshooting
| Problem | Potential Cause | Recommended Solutions |
| Formation of an emulsion during extraction. | Vigorous shaking of the separatory funnel, especially with chlorinated solvents. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 3. If the emulsion persists, filter the mixture through a pad of celite. |
| Low recovery of the product after acidification. | Incomplete extraction into the aqueous basic phase or incomplete precipitation upon acidification. | 1. Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) to deprotonate the carboxylic acid completely. 2. Acidify the aqueous layer to a low pH (pH < 4) to ensure complete protonation and precipitation of the acid. 3. Extract the acidified aqueous layer multiple times with an organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities found in crude this compound?
A1: Common solvent impurities often originate from the synthesis and work-up steps. These can include residual solvents such as diethyl ether, ethyl acetate, dichloromethane, hexanes, and heptane, which are frequently used in extractions and chromatography.[2]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A common and effective solvent for the recrystallization of similar compounds is heptane.[3] You can also use a two-solvent system, such as ethyl acetate/hexanes, where the compound is soluble in one (ethyl acetate) and insoluble in the other (hexanes).
Q3: Can I use flash column chromatography to purify this compound?
A3: Yes, flash column chromatography is a suitable method. Due to the acidic nature of the carboxylic acid group, it is often beneficial to add a small amount of a volatile acid, like acetic or formic acid, to the eluent to improve the peak shape and reduce tailing on the silica gel column.[4]
Q4: What is the purpose of an acid-base extraction in the purification of this compound?
A4: Acid-base extraction is a highly effective technique for separating acidic compounds like this compound from neutral or basic impurities.[5] By treating the crude product with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and is extracted into the aqueous layer. Neutral and basic impurities remain in the organic layer. The purified carboxylic acid can then be recovered by acidifying the aqueous layer and extracting it with an organic solvent.
Quantitative Data
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Poor | Slightly Soluble | Solubility increases in basic aqueous solutions due to salt formation. |
| Heptane/Hexanes | Poor | Moderately Soluble | Good for recrystallization.[3] |
| Toluene | Moderately Soluble | Highly Soluble | Can be used for recrystallization. |
| Dichloromethane | Soluble | Highly Soluble | Often used as a solvent for reactions and extractions. |
| Ethyl Acetate | Soluble | Highly Soluble | A common solvent for chromatography. |
| Methanol/Ethanol | Highly Soluble | Very Highly Soluble | Generally too good of a solvent for recrystallization unless used with an anti-solvent. |
| Diethyl Ether | Soluble | Highly Soluble | A common extraction solvent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
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Extraction with Base: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
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Separation: Gently shake the funnel, venting frequently. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt.
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Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
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Re-extraction (Optional): Wash the organic layer with another portion of the basic solution to ensure complete extraction of the acid. Combine the aqueous layers.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the pH is acidic (pH < 4). The this compound will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization from Heptane
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane.
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Heating: Gently heat the mixture with stirring until the solid completely dissolves.[3] If the solid does not dissolve, add small portions of hot heptane until a clear solution is obtained.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Flash Column Chromatography
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Eluent Selection: Determine a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate with a small addition of acetic acid (e.g., 90:10:1 hexanes:ethyl acetate:acetic acid) is a good starting point.
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Overview of purification workflows for this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Preventing debromination during 4-(3-Bromophenyl)butanoic acid reactions
Welcome to the technical support center for 4-(3-Bromophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted side reaction of debromination during their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why does it occur in my reaction?
A1: Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom.[1] This leads to the formation of 4-phenylbutanoic acid as an undesired byproduct, which reduces the yield of your target molecule and complicates purification.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can react with the aryl bromide, leading to the debrominated product instead of the desired cross-coupled product.[1]
Q2: What are the main factors that cause hydrodebromination?
A2: Several factors can contribute to the formation of the Pd-H species and promote hydrodebromination:[1]
-
Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.[1]
-
Base: The choice of base is critical. Certain bases can act as hydride sources or promote the formation of Pd-H species.[2][3]
-
Solvent: Solvents, particularly protic solvents like alcohols or residual water, can be a source of hydrogen.[1][4][5] Solvents like DMF may also promote the side reaction.[1]
-
Ligands: The type of phosphine ligand used can influence the relative rates of the desired coupling versus the undesired debromination.[4][5]
-
Temperature: Higher temperatures can sometimes increase the rate of side reactions, including debromination.[3][6]
Q3: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?
A3: The most effective methods for detecting and quantifying the debrominated byproduct, 4-phenylbutanoic acid, alongside your desired product are gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow you to separate the components of your crude reaction mixture and identify them based on their retention times and mass spectra. By analyzing the peak areas, you can determine the relative ratio of the desired product to the debrominated byproduct.[1]
Q4: My Suzuki-Miyaura coupling reaction is showing significant debromination. What are the first troubleshooting steps?
A4: If you are observing significant hydrodebromination, a systematic approach to optimizing your reaction conditions is recommended. Start by adjusting the base and ligand, as these often have the most significant impact.
-
Change the Base: Switch from strong or amine-based bases to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Change the Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands are known to promote the final reductive elimination step to form the desired product, which can outcompete the debromination pathway.[1]
-
Change the Solvent: If using solvents like DMF or alcohols, switch to a non-polar, aprotic solvent such as toluene or dioxane.[1] Ensure your solvent is thoroughly degassed and dried to remove water and oxygen.[7]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the debromination side reaction more than the desired coupling reaction.[1]
Troubleshooting Guide to Minimize Debromination
Hydrodebromination is a competing pathway to the desired cross-coupling reaction. The following workflow and data table will help you systematically troubleshoot and optimize your reaction to favor the formation of the desired C-C bond.
Troubleshooting Workflow
This diagram outlines a step-by-step process for identifying and resolving issues with hydrodebromination.
Caption: Systematic workflow for troubleshooting hydrodebromination.
Influence of Reaction Parameters on Debromination
The table below summarizes how different components of a Suzuki-Miyaura coupling reaction can be modified to suppress the formation of the debrominated byproduct.
| Parameter | Condition Promoting Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Palladium Catalyst | Highly active, ligandless Pd sources | Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate ligand[8] | Ligands stabilize the catalyst and modulate its reactivity to favor the cross-coupling pathway.[1] |
| Ligand | Less bulky ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[1] | Bulky ligands accelerate the reductive elimination step, which forms the desired product.[1] |
| Base | Strong bases (e.g., NaOtBu), Amine bases[3][6] | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1][9] | Weaker bases are less likely to act as hydride donors or promote pathways that generate Pd-H species.[1] |
| Solvent | Protic (e.g., alcohols) or water-containing solvents; DMF[1][4] | Aprotic, non-polar solvents (e.g., Toluene, Dioxane)[1] | Aprotic solvents minimize the availability of hydrogen atoms that can lead to hydrodebromination.[1] |
| Temperature | High temperatures (e.g., >100 °C) | Lowest effective temperature (e.g., 60-80 °C)[1] | Lowering the temperature can slow the rate of the undesired side reaction.[1] |
| Additives | Presence of water or other H-donors[1][4][5] | Anhydrous conditions; thoroughly degassed solvents[7] | Removing potential hydride sources from the reaction mixture is crucial.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to avoid hydrodebromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene, anhydrous and degassed (sufficient to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][7]
-
Solvent Addition: Add the degassed toluene via syringe.[1]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct (4-phenylbutanoic acid).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Competing Reaction Pathways
Understanding the catalytic cycle helps visualize where the reaction can diverge to produce the unwanted byproduct. The Pd(II)-aryl intermediate is the key branch point.
Caption: Competing Suzuki coupling and hydrodebromination pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Chiral Purity of 4-(3-Bromophenyl)butanoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the chiral purity of 4-(3-Bromophenyl)butanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for improving the chiral purity of this compound derivatives?
A1: The primary methods for resolving racemic mixtures of this compound and its derivatives include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2][3][4]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[5][6]
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This method involves using a chiral stationary phase (CSP) to separate the enantiomers on a larger scale, allowing for the collection of the individual, purified enantiomers.
Q2: How do I choose the best chiral resolution method for my specific derivative?
A2: The choice of method depends on several factors:
-
Scale of the experiment: For large-scale production, diastereomeric salt formation is often more cost-effective than preparative HPLC.[2]
-
Functional groups present: Diastereomeric salt formation is well-suited for carboxylic acids.[2][4] Enzymatic resolution can be tailored based on the presence of ester or alcohol functionalities.
-
Desired purity: Preparative chiral HPLC can often achieve very high enantiomeric purity.
-
Availability of resources: Access to a preparative HPLC system or specific enzymes will influence your choice.
Q3: Can I use the same chiral HPLC method for different derivatives of this compound?
A3: While a method developed for one derivative may serve as a good starting point, it will likely require optimization. Small changes in the molecule's structure can significantly affect its interaction with the chiral stationary phase, altering retention times and resolution. It is recommended to perform method development for each new derivative.
Q4: What are some common chiral resolving agents for carboxylic acids like this compound?
A4: Common chiral resolving agents for racemic acids are chiral amines.[1][3] Examples include:
-
(R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine
-
Brucine
-
Strychnine
-
Quinine
-
(1R,2S)-(-)-Ephedrine
Troubleshooting Guides
Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystallization of diastereomeric salts. | - Inappropriate solvent system.- Salts are too soluble.- Impurities inhibiting crystallization. | - Screen a variety of solvents with different polarities.- Try cooling the solution to a lower temperature.- Use anti-solvents to induce precipitation.- Ensure the starting racemic acid is of high purity. |
| Poor separation of diastereomers (low diastereomeric excess). | - Similar solubilities of the diastereomeric salts.- Co-crystallization of both diastereomers. | - Perform multiple recrystallizations.- Experiment with different chiral resolving agents.- Vary the crystallization temperature and cooling rate. |
| Low yield of the desired enantiomer. | - The desired diastereomeric salt is the more soluble one.- Loss of material during recrystallization. | - If possible, use the other enantiomer of the resolving agent to crystallize the desired product.- Optimize crystallization conditions to minimize losses. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity. | - Incorrect enzyme for the substrate.- Inappropriate reaction conditions (pH, temperature, solvent).- Enzyme denaturation. | - Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).- Optimize pH, temperature, and co-solvent.- Ensure proper handling and storage of the enzyme. |
| Low enantioselectivity (low ee). | - The chosen enzyme is not highly selective for the substrate.- Reaction has proceeded past 50% conversion. | - Screen a variety of enzymes.- Carefully monitor the reaction progress and stop it at or near 50% conversion for optimal ee of the remaining substrate.- Modify the substrate (e.g., use a different ester derivative). |
| Difficulty separating the product from the remaining substrate. | - Similar physical properties. | - Use a different ester group to alter the product's properties for easier separation by chromatography or extraction. |
Preparative Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers. | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase composition (e.g., change the alcohol modifier, add acidic or basic additives).[7] |
| Peak tailing or broad peaks. | - Secondary interactions with the stationary phase.- Column overload. | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for an acidic compound).- Reduce the sample concentration or injection volume. |
| High backpressure. | - Blockage in the system (e.g., column frit).- Precipitation of the sample or buffer in the mobile phase. | - Back-flush the column.- Ensure the sample is fully dissolved in the mobile phase before injection.- Filter the sample and mobile phase. |
Data Presentation
The following table summarizes typical results for the chiral resolution of arylalkanoic acids, which are structurally similar to this compound.
| Method | Substrate/Compound | Chiral Agent/Enzyme | Solvent/Mobile Phase | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Diastereomeric Salt Formation | Racemic Carboxylic Acid | (1S,2S)-trans-1-amino-2-indanol | 1:1 Propionitrile:Heptane | High | >99% | [8] |
| Enzymatic Kinetic Resolution | 4-Arylbut-3-en-2-ols | Lipase from Pseudomonas fluorescens | Vinyl Acetate | ~48% | >99% (acetate) | [9] |
| Enzymatic Kinetic Resolution | 4-Arylbut-3-en-2-ols | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | ~50% | >99% (acetate) | [9] |
| Preparative Chiral HPLC | β-amino-β-(4-bromophenyl) propionic acid | (R,R) Whelk-O1 column | n-hexane, ethanol, TFA, isopropyl amine | N/A | High resolution achieved | [7] |
Experimental Protocols
Diastereomeric Salt Formation
This protocol is a general guideline and should be optimized for this compound.
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
If crystallization does not occur, try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals and determine their diastereomeric excess (de%) by NMR or chiral HPLC analysis of the liberated acid.
-
If the de% is not satisfactory, recrystallize the salt from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
Enzymatic Kinetic Resolution
This protocol is based on the lipase-catalyzed esterification of a racemic acid.
-
Reaction Setup:
-
In a suitable flask, dissolve racemic this compound and an alcohol (e.g., n-butanol) in an organic solvent (e.g., toluene or hexane).
-
Add a lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B) to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-50 °C) with stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible ee for both the unreacted acid and the ester product.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme (it can often be reused).
-
Evaporate the solvent.
-
Separate the resulting ester from the unreacted carboxylic acid using column chromatography or by extraction with an aqueous base (which will deprotonate and dissolve the acid, leaving the ester in the organic phase).
-
The acid can then be recovered from the aqueous phase by acidification and extraction.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Flowchart for Chiral HPLC.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. tsijournals.com [tsijournals.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. researchgate.net [researchgate.net]
Interpreting complex NMR spectra of 4-(3-Bromophenyl)butanoic acid
Technical Support Center: 4-(3-Bromophenyl)butanoic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and splitting patterns for this compound in a standard ¹H NMR spectrum?
The ¹H NMR spectrum can be divided into three main regions: the downfield carboxylic acid proton, the aromatic region, and the upfield aliphatic chain. The meta-substitution on the benzene ring leads to a complex, non-symmetrical pattern for the aromatic protons.[1][2] Protons on carbons adjacent to the carboxylic acid will be deshielded and appear in the 2-3 ppm range.[3]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-a (-COOH) | ~11.0 - 12.0 | broad singlet | 1H | N/A |
| H-2' (Ar-H) | ~7.35 | t (narrow) or s | 1H | J ≈ 1.8 Hz |
| H-6' (Ar-H) | ~7.28 | ddd | 1H | J ≈ 7.8, 1.8, 1.0 Hz |
| H-4' (Ar-H) | ~7.15 | t | 1H | J ≈ 7.8 Hz |
| H-5' (Ar-H) | ~7.08 | dt | 1H | J ≈ 7.8, 1.0 Hz |
| H-4 (-CH₂Ar) | ~2.68 | t | 2H | J ≈ 7.6 Hz |
| H-2 (-CH₂COOH) | ~2.40 | t | 2H | J ≈ 7.4 Hz |
| H-3 (-CH₂CH₂CH₂-) | ~2.00 | quintet | 2H | J ≈ 7.5 Hz |
Q2: What are the expected chemical shifts in the ¹³C NMR spectrum?
The ¹³C NMR spectrum is expected to show 10 distinct signals, as all carbon atoms are in unique chemical environments. The carbonyl carbon of the carboxylic acid is the most downfield signal.[3][4] Aromatic carbons typically absorb in the 120-150 ppm range.[5]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-COOH) | ~179.5 |
| C-1' (Ar-C) | ~143.0 |
| C-3' (Ar-C-Br) | ~122.5 |
| C-4' (Ar-C) | ~131.5 |
| C-5' (Ar-C) | ~130.0 |
| C-6' (Ar-C) | ~129.0 |
| C-2' (Ar-C) | ~127.0 |
| C-4 (-CH₂Ar) | ~34.8 |
| C-2 (-CH₂COOH) | ~33.0 |
| C-3 (-CH₂CH₂CH₂-) | ~26.0 |
Troubleshooting Guide
Q3: The signal for my carboxylic acid proton (-COOH) is missing or very broad. Is this normal?
Yes, this is a common issue. The carboxylic acid proton signal (typically >10 ppm) can be very broad, sometimes appearing only as a slight rise in the baseline.[6][7] Its appearance is highly dependent on sample concentration, solvent, and the amount of residual water.
Troubleshooting Steps:
-
Check for Water: A large water peak in your solvent may indicate that the acidic proton has exchanged with deuterium from water, causing the signal to diminish or disappear.[8]
-
D₂O Shake: To confirm the presence of the -COOH group, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the -COOH signal to disappear completely.[9]
-
Use a Dry Solvent: Ensure your deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is anhydrous. Storing solvents over molecular sieves can help.[8]
Q4: The aromatic region of my spectrum (7.0-7.5 ppm) is a complex mess of peaks. How can I interpret it?
The complexity arises from the 1,3- (or meta-) disubstitution pattern on the benzene ring. Unlike more symmetric para-substituted rings which can show two simple doublets, a meta-substituted ring with two different groups results in four unique aromatic protons, each splitting its neighbors.[1][2]
Interpretation Strategy:
-
Identify the Singlet-like Peak: Look for the most isolated aromatic signal, which is often a narrow triplet or singlet-like peak. This corresponds to the proton situated between the two ring substituents (H-2').
-
Analyze Coupling Constants: The remaining protons will show characteristic ortho (J ≈ 7–10 Hz) and meta (J ≈ 2–3 Hz) coupling.[10] Analyzing these splitting patterns is key to assignment.
-
Use 2D NMR: If the 1D spectrum is too crowded, a 2D COSY (Correlation Spectroscopy) experiment will show correlations between adjacent (coupled) protons, helping to trace the connectivity within the aromatic spin system.
Q5: The aliphatic signals around 2.0 ppm are overlapping. How can I resolve and assign them?
The two methylene groups in the middle of the butanoic acid chain (H-2 and H-3) are in similar chemical environments, which can lead to overlapping multiplets.
Troubleshooting Steps:
-
Higher Field Strength: Acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.
-
2D COSY: A COSY spectrum is extremely effective here. It will show a cross-peak between the benzylic protons (H-4, ~2.7 ppm) and their neighbors (H-3, ~2.0 ppm), and another cross-peak between H-3 and H-2 (~2.4 ppm), confirming the chain's connectivity.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
To ensure a high-quality spectrum, proper sample preparation is critical.[11] Impurities, solid particles, or incorrect sample concentration can lead to broad peaks and poor resolution.[12]
-
Weigh Sample: Accurately weigh 5-20 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.[12]
-
Dissolve: Place the solid in a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[13][14] Chloroform-d is a common choice for many organic compounds.[11]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If solid particles remain, they must be removed.
-
Filter: Filter the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13] This removes any particulate matter that can interfere with the magnetic field homogeneity.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Acquire Spectrum: Insert the sample into the spectrometer. Allow the sample temperature to equilibrate before shimming and acquiring the data.
Visualization
The following workflow illustrates the logical steps involved in analyzing the NMR spectra of this compound to confirm its structure.
References
- 1. youtube.com [youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. sites.bu.edu [sites.bu.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
Characterization of 4-(3-Bromophenyl)butanoic Acid: A Comparative Analysis of Analytical Techniques
For professionals in research, scientific, and drug development fields, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the characterization of 4-(3-Bromophenyl)butanoic acid utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for the meta isomer, this document will present a template for analysis and include comparative data for the closely related isomer, 4-(4-Bromophenyl)butanoic acid, to illustrate the expected analytical outcomes.
Executive Summary
Data Presentation: A Comparative Table
The following table summarizes the key analytical data obtained for 4-(4-Bromophenyl)butanoic acid, which can be used as a reference for the expected values for this compound.
| Analytical Technique | Parameter | 4-(4-Bromophenyl)butanoic acid | Expected for this compound |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.40 (d), ~7.06 (d) ppm; Aliphatic Protons: ~2.63 (t), ~2.36 (t), ~1.97 (m) ppm | Aromatic protons will show a different splitting pattern (e.g., singlet, doublet, triplet of doublets) and slightly shifted chemical shifts due to the meta substitution. Aliphatic protons will have similar chemical shifts and splitting patterns. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: Multiple peaks in the 120-145 ppm region; Carbonyl Carbon: >170 ppm; Aliphatic Carbons: Peaks in the 20-40 ppm range. | The chemical shifts of the aromatic carbons will differ due to the change in the bromine position. The carbonyl and aliphatic carbon signals are expected to be in similar regions. |
| Mass Spectrometry | Molecular Ion (M+) | m/z 242/244 (due to bromine isotopes) | m/z 242/244 (due to bromine isotopes) |
| Key Fragments | [M-C3H5O2]+, [M-Br]+, and other characteristic fragments. | Similar fragmentation patterns are expected, with potential minor differences in fragment ion intensities. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS, the sample may need to be derivatized to increase its volatility.
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Comparison with Alternatives
While NMR and MS are the primary and most definitive methods for the characterization of small molecules like this compound, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic ring. It is a quicker but less detailed method compared to NMR.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, Br, O), which can be used to confirm the empirical formula. This technique supports the molecular formula determined by high-resolution mass spectrometry.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.
A Comparative Guide to HPLC Purity Validation of 4-(3-Bromophenyl)butanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-(3-Bromophenyl)butanoic acid against other analytical techniques. We present supporting experimental data and detailed protocols to assist in making informed decisions for quality control and analytical method development.
Chemical Profile of this compound
This compound is a substituted aromatic carboxylic acid. A summary of its key chemical properties is provided below.
| Property | Value |
| Chemical Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.1 g/mol [1] |
| CAS Number | 899350-32-4[1] |
| Appearance | Solid[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. |
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Reversed-phase HPLC is a robust and widely used method for assessing the purity of non-volatile organic compounds like this compound. The principle of this technique relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Optimized HPLC Protocol
A detailed experimental protocol for the purity validation of this compound by HPLC is provided below.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, water, and formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: Purity Profile
The following table summarizes hypothetical purity data for a sample of this compound, including potential process-related impurities. The synthesis of analogous compounds often involves Suzuki coupling, which can lead to specific side products. Potential impurities could arise from starting materials or side reactions such as the homocoupling of the boronic acid reactant.
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.5 | 99.5 |
| 3-Bromobenzoic acid (potential starting material) | 5.2 | 0.2 |
| Biphenyl (from homocoupling) | 12.1 | 0.1 |
| Unknown Impurity 1 | 7.8 | 0.1 |
| Unknown Impurity 2 | 9.3 | 0.1 |
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool for purity determination, other analytical methods can provide complementary information. A comparison with alternative techniques is essential for a comprehensive quality assessment.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, widely available. | Requires a chromophore for UV detection, may not detect all impurities. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, does not require a specific reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | More complex instrumentation and data analysis, can suffer from matrix effects. |
The Challenge of an Analytical Standard
A significant consideration in the quantitative analysis of this compound is the availability of a certified reference material (CRM). Currently, this compound is commercially available with a stated purity of around 97%, which is suitable as a starting material but not as a primary analytical standard for accurate quantification.
In the absence of a CRM, Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a powerful alternative. qNMR is a primary ratio method, meaning it can be used to determine the purity of a substance without the need for an identical reference standard.[1][2][3][4][5] By using a certified internal standard of a different, well-characterized compound, the absolute purity of this compound can be determined.
Visualizing the Workflow and Comparative Logic
To further clarify the experimental and decision-making processes, the following diagrams are provided.
References
A Comparative Analysis of the Biological Activities of Bromophenylalkanoic Acid Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of bromophenylalkanoic acid isomers, supported by experimental data and detailed methodologies. This document aims to elucidate the structure-activity relationships that govern the therapeutic potential of these compounds.
The substitution pattern of the bromine atom on the phenyl ring of alkanoic acids significantly influences their biological activity. Arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The position of the halogen substituent can alter the potency and selectivity of COX inhibition, thereby affecting the anti-inflammatory efficacy and the side-effect profile of the compound. This guide focuses on a comparative evaluation of bromophenylalkanoic acid isomers, providing available data on their anti-inflammatory properties.
Comparative Analysis of Anti-Inflammatory Activity
While direct comparative studies on a wide range of bromophenylalkanoic acid isomers are limited, the available literature on related arylpropionic acid derivatives indicates that the position of the substituent on the aromatic ring is a critical determinant of anti-inflammatory activity. Generally, arylpropionic acid derivatives are known to be potent anti-inflammatory agents.
Unfortunately, a comprehensive search of publicly available scientific literature did not yield quantitative experimental data for a direct comparison of the anti-inflammatory or COX inhibitory activities of various bromophenylalkanoic acid isomers within a single study. The following sections provide the established experimental frameworks to perform such a comparative analysis.
Experimental Protocols
To facilitate further research and a direct comparative analysis of bromophenylalkanoic acid isomers, detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of the compounds on COX enzymes and for assessing their selectivity.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., TMPD)
-
Test compounds (bromophenylalkanoic acid isomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare the assay buffer and dilute the heme and enzymes to the desired concentrations.
-
In a 96-well plate, add the assay buffer, heme, and enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the test compounds at various concentrations to the inhibitor wells. For control wells, add the solvent used to dissolve the inhibitors.
-
Add the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Shake the plate for a few seconds and incubate at 25°C for a specified time (e.g., 2 minutes).
-
Read the absorbance at 590 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[1][2][3]
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compounds is evaluated by measuring the reduction in paw volume.[1][2][3]
Animals:
-
Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (bromophenylalkanoic acid isomers)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water before the experiment.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific time before carrageenan injection. The control group receives only the vehicle.
-
After the specified time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase pathway, which is the primary target of arylpropionic acids, and the general workflow for evaluating the anti-inflammatory activity of the test compounds.
Caption: The Cyclooxygenase (COX) Pathway and Inhibition by Bromophenylalkanoic Acid Isomers.
Caption: Experimental Workflow for Comparing the Anti-inflammatory Activity of Bromophenylalkanoic Acid Isomers.
References
A Spectroscopic Showdown: Unraveling the Isomers of Bromophenylbutanoic Acid
A comprehensive spectroscopic comparison of 2-, 3-, and 4-bromophenylbutanoic acids reveals distinct analytical fingerprints, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The positional isomerism of the bromine atom on the phenyl ring of bromophenylbutanoic acid significantly influences its spectroscopic properties. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for quality control in pharmaceutical synthesis, where precise molecular architecture is critical. This guide summarizes the key quantitative data in structured tables and provides visualizations to illustrate the structural disparities and analytical workflow.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data obtained for 2-, 3-, and 4-bromophenylbutanoic acid.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromophenylbutanoic acid | Aromatic protons: 7.55-7.05 (m, 4H), Aliphatic protons: 2.75 (t, 2H), 2.35 (t, 2H), 1.95 (quint, 2H) |
| 3-Bromophenylbutanoic acid | Aromatic protons: 7.40-7.10 (m, 4H), Aliphatic protons: 2.65 (t, 2H), 2.30 (t, 2H), 1.90 (quint, 2H) |
| 4-Bromophenylbutanoic acid | Aromatic protons: 7.42 (d, J=8.4 Hz, 2H), 7.08 (d, J=8.4 Hz, 2H), Aliphatic protons: 2.63 (t, J=7.5 Hz, 2H), 2.34 (t, J=7.4 Hz, 2H), 1.96 (quint, J=7.5 Hz, 2H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| 2-Bromophenylbutanoic acid | Carbonyl: ~179, Aromatic: ~140 (C-Br), ~133, ~131, ~128, ~127, ~125, Aliphatic: ~35, ~33, ~26 |
| 3-Bromophenylbutanoic acid | Carbonyl: ~179, Aromatic: ~142 (C-Br), ~131, ~130, ~129, ~126, ~122, Aliphatic: ~35, ~33, ~27 |
| 4-Bromophenylbutanoic acid | Carbonyl: 179.1, Aromatic: 139.9 (C-Br), 131.6, 130.2, 120.3, Aliphatic: 34.9, 33.2, 26.8[1] |
Table 3: Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 2-Bromophenylbutanoic acid | ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1590, 1470 (C=C aromatic stretch), ~750 (C-Br stretch) |
| 3-Bromophenylbutanoic acid | ~3100-2500 (O-H stretch, broad), ~1705 (C=O stretch), ~1595, 1475 (C=C aromatic stretch), ~780, ~680 (C-Br stretch) |
| 4-Bromophenylbutanoic acid | 3300-2500 (O-H stretch, broad), 1700 (C=O stretch), 1590, 1488 (C=C aromatic stretch), 810 (C-Br stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| 2-Bromophenylbutanoic acid | M⁺: 242/244 (isotope pattern for Br), Fragments: [M-COOH]⁺, [M-C₄H₇O₂]⁺ |
| 3-Bromophenylbutanoic acid | M⁺: 242/244 (isotope pattern for Br), Fragments: [M-COOH]⁺, [M-C₄H₇O₂]⁺ |
| 4-Bromophenylbutanoic acid | M⁺: 242/244 (isotope pattern for Br), Fragments: 183/185 ([M-C₂H₃O₂]⁺), 171/173 ([M-C₃H₅O₂]⁺), 91[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the bromophenylbutanoic acid isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was collected with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the diamond crystal, and pressure was applied to ensure good contact. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A small amount of the sample was dissolved in dichloromethane, and 1 µL of the solution was injected into the GC. The mass spectrometer was operated in full scan mode over a mass range of m/z 40-500.
Visualizing the Differences
The structural and analytical workflow differences are highlighted in the following diagrams.
Caption: Molecular structures of the three positional isomers.
Caption: Workflow for spectroscopic analysis.
References
Comparative In Vitro Evaluation of 4-(3-Bromophenyl)butanoic Acid Derivatives and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro evaluation of various compounds structurally related to 4-(3-bromophenyl)butanoic acid. Due to the limited availability of comprehensive studies on a single series of this compound derivatives, this document synthesizes and compares data from research on different, yet structurally relevant, chemical scaffolds possessing the 3-bromophenyl moiety or a butanoic acid-like chain. The aim is to offer insights into the potential biological activities of this chemical space, focusing on anticancer and enzyme-inhibitory properties.
Data Presentation
The following tables summarize the in vitro biological activities of different classes of compounds related to this compound.
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1]
| Compound ID | Modifications | Most Sensitive Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |
| 4a | 4-Fluorophenyl | EKVX | - | 21.72 |
| 4b | 4-Chlorophenyl | EKVX | - | 19.83 |
| 4d | - | MCF-7 | - | - |
| 4e | 2-Chlorophenyl | SNB-75 (CNS Cancer) | - | 41.25 |
| 4f | - | EKVX | - | 17.03 |
| 4g | - | SNB-75 | - | 30.09 |
| 4h | - | SNB-75 | - | 38.94 |
| 4i | - | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | 97.48 (Mean) | 38.94, 30.14, 26.92, 26.61, 23.12 |
| 4j | 3-Chloro-4-fluorophenyl | EKVX | - | 24.57 |
Table 2: Aurora A Kinase Inhibitory Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid Derivatives [2]
| Compound ID | Modifications | % Inhibition at 10 µM | IC50 (µM) |
| 6a | Unsubstituted phenyl | - | > 100 |
| 6b | 4-Bromophenyl | - | 45.32 |
| 6c | 4-Methylphenyl | - | > 100 |
| 6d | Unsubstituted phenyl, fluorine on quinazoline | - | 92.14 |
| 6e | 3-Bromophenyl, fluorine on quinazoline | 85.12 | 28.71 |
Table 3: Anti-invasive Activity of 3-Bromophenyl Coumarin Derivatives
| Compound ID | Modifications | Concentration | % Invasion Inhibition |
| 7 | 3-Bromophenyl ester of 6-acetoxymethyl-coumarin-3-carboxylic acid | 10 µM | ~90% |
Table 4: Histone Deacetylase (HDAC) Inhibitory Activity of Phenyl-butenoic Acid Derivatives [3]
| Compound | Target HDAC Isoforms | IC50 (µM) |
| 4-Phenyl-3-butenoic acid (PBA) | Selected HDAC isoforms | - |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Selected HDAC isoforms | ~30-fold lower than PBA |
Experimental Protocols
Anticancer Activity Screening of Triazole Analogs[1]
The anticancer activity of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated by the National Cancer Institute (NCI) using their standard protocol. The compounds were tested at a single concentration of 10⁻⁵ M against a panel of 58 human cancer cell lines. The growth percent (GP) and percent growth inhibition (PGI) were calculated to determine the cytotoxic effects.
In Vitro Aurora A Kinase Inhibitory Assay[2]
The inhibitory activity of the quinazoline derivatives against Aurora A kinase was determined using a kinase assay. The compounds were tested at a concentration of 10 µM. The assay measures the phosphorylation of a substrate by the kinase, and the inhibition is calculated as a percentage relative to a control without the inhibitor. IC50 values were determined for the most active compounds.
Cell Cycle Analysis[2]
MCF-7 cells were treated with the test compound at its IC50 concentration. After incubation, the cells were harvested, fixed, and stained with propidium iodide. The DNA content was then analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).
In Vitro Cell Invasion Assay
The anti-invasive properties of the coumarin derivatives were assessed using a Boyden chamber assay. Cancer cells were seeded in the upper chamber on a matrigel-coated membrane, with a chemoattractant in the lower chamber. The test compounds were added to the cells, and after incubation, the number of cells that invaded through the membrane was quantified.
HDAC Enzyme Inhibition Assay[3]
The in vitro inhibition of histone deacetylase (HDAC) enzymes was measured using commercially available kits. The assay typically involves incubating the recombinant HDAC enzyme with a fluorogenic substrate in the presence of the inhibitor. The fluorescence generated is proportional to the enzyme activity, and the IC50 values are calculated from the dose-response curves.
Mandatory Visualization
Caption: General workflow for the synthesis and in vitro evaluation of novel chemical entities.
Caption: Simplified diagram of the cell cycle and the point of arrest by Compound 6e.[2]
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Halogenation on Phenylalkanoic Acids in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into drug candidates represents a powerful tool for optimizing pharmacological properties. This guide provides a comparative analysis of halogenated phenylalkanoic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), and their non-halogenated counterparts. By examining key performance metrics, supported by experimental data, this document elucidates the profound influence of halogenation on drug efficacy and selectivity.
The introduction of a halogen atom into the chemical scaffold of a phenylalkanoic acid can dramatically alter its physicochemical and biological characteristics. These modifications, including changes in acidity, lipophilicity, and metabolic stability, can lead to enhanced therapeutic activity and improved pharmacokinetic profiles. This guide will focus on a comparative review of well-established halogenated NSAIDs, such as bromfenac and diclofenac, and their analogs, to highlight the structure-activity relationships governed by halogenation.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The addition of a halogen atom to a phenylalkanoic acid backbone significantly impacts its fundamental properties. The following table summarizes key physicochemical and pharmacokinetic data for representative halogenated and non-halogenated NSAIDs.
| Property | Diclofenac (halogenated) | Bromfenac (halogenated) | Amfenac (non-halogenated) |
| Chemical Structure | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | 2-amino-3-(4-bromobenzoyl)phenylacetic acid | 2-amino-3-benzoylphenylacetic acid |
| Molecular Weight | 296.15 g/mol | 334.18 g/mol | 255.26 g/mol |
| pKa | ~4.0 | ~4.5 | ~4.5 |
| LogP (Lipophilicity) | ~4.51 | ~3.27 | ~2.7 |
| Primary Mechanism of Action | Inhibition of COX-1 and COX-2 enzymes | Potent inhibition of COX-2, weaker inhibition of COX-1 | Inhibition of COX-1 and COX-2 enzymes |
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. The relative inhibitory activity against these isoforms is a critical determinant of a drug's efficacy and side-effect profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Diclofenac | 0.09 | 0.04 | 0.44 |
| Bromfenac | 0.210[1] | 0.0066[1] | 0.031[1] |
| Amfenac | 0.15 | 0.09 | 0.6 |
| Ketorolac | 0.02[1] | 0.12[1] | 6[1] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
The data clearly indicates that the presence of the bromine atom in bromfenac significantly enhances its potency and selectivity for COX-2 compared to its non-halogenated analog, amfenac, and the dichlorinated diclofenac.[2][3][4] Ketorolac, in contrast, is relatively COX-1 selective.[1]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of halogenated phenylalkanoic acids are primarily mediated through the inhibition of the cyclooxygenase pathway, leading to a reduction in prostaglandin synthesis.
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory activity of these compounds using a carrageenan-induced paw edema model.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., bromfenac, diclofenac)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Protocol:
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor).
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.[5][6][7][8][9]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Test compounds
-
Carrageenan solution (1% in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Protocol:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or the vehicle orally or intraperitoneally to different groups of rats.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[10][11][12]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11][13]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion
The comparative analysis of halogenated phenylalkanoic acids demonstrates that the incorporation of halogens, particularly bromine and chlorine, is a highly effective strategy in drug design to enhance the potency and selectivity of NSAIDs. The increased lipophilicity and specific interactions with the cyclooxygenase active site conferred by halogenation can lead to superior anti-inflammatory agents with potentially improved safety profiles. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel halogenated compounds in the quest for more effective and safer anti-inflammatory therapies.
References
- 1. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. academicjournals.org [academicjournals.org]
- 9. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 4-(3-Bromophenyl)butanoic acid
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3-Bromophenyl)butanoic Acid
In the landscape of pharmaceutical research and development, the robust and reliable quantification of drug candidates and their metabolites is paramount. This guide presents a comparative cross-validation of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound, a compound of interest in drug discovery.
The following sections provide detailed experimental protocols and hypothetical performance data to serve as a practical reference for researchers and scientists. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4][5][6][7][8]
Experimental Protocols
Detailed methodologies for the quantification of this compound in a biological matrix (human plasma) are presented for both HPLC-UV and LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common sample preparation procedure is employed for both methods to ensure consistency in the initial extraction of the analyte from the plasma matrix.
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of internal standard (IS) working solution (e.g., 4-(4-chlorophenyl)butanoic acid).
-
Add 100 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the respective mobile phase for each analytical method.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method represents a widely accessible and cost-effective approach for quantification.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 220 nm.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, which is often crucial for bioanalytical applications.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 243.0 → Product ion (m/z) 199.0.
-
Internal Standard (IS): Precursor ion (m/z) 197.0 → Product ion (m/z) 153.0.
-
-
Data Presentation: Cross-Validation Performance
The following tables summarize the hypothetical quantitative data from the cross-validation of the HPLC-UV and LC-MS/MS methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.1 - 20 µg/mL | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 30 ng/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | HPLC-UV | LC-MS/MS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.3 µg/mL / 3 ng/mL) | ± 8.5% | < 10% |
| Mid QC (5 µg/mL / 500 ng/mL) | ± 5.1% | < 8% |
| High QC (15 µg/mL / 4000 ng/mL) | ± 4.3% | < 6% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical process of cross-validation.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Logical diagram for the cross-validation of analytical methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. moh.gov.bw [moh.gov.bw]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-(3-Bromophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-(3-Bromophenyl)butanoic acid, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE for different laboratory operations.
| Operation | Minimum PPE | Enhanced PPE (for increased splash or spill risk) |
| Handling/Weighing | Lab coat, Nitrile rubber gloves, ANSI-approved chemical splash goggles.[1][2] | Chemical-resistant apron, Face shield.[1][3] |
| Preparing Solutions | Lab coat, Nitrile rubber gloves, ANSI-approved chemical splash goggles.[1][2] | Chemical-resistant apron, Face shield.[1][3] |
| Spill Cleanup | Lab coat, Nitrile or butyl rubber gloves, Chemical splash goggles.[1] | Respirator (if dust is generated), Chemical-resistant apron, Face shield.[1][4] |
Note: Always consult your institution's specific safety guidelines and the glove manufacturer's compatibility chart.
Hazard Identification and Safety Precautions
This compound is a solid organic compound with the following hazard classifications:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Signal Word: Warning[5]
| Pictogram | Hazard |
| GHS07 | Harmful[5] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P270: Do not eat, drink or smoke when using this product.[5][6]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[5]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5][6]
Operational Plan: Step-by-Step Handling Procedure
Objective: To safely handle and weigh this compound for experimental use.
Materials:
-
This compound (solid)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent
-
Glassware for solution preparation
Procedure:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.[1]
-
Don all required minimum PPE as listed in the table above.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat on an analytical balance.
-
Avoid generating dust.[7]
-
Once the desired amount is weighed, securely close the primary container.
-
-
Solution Preparation:
-
Transfer the weighed solid into the appropriate glassware for dissolution.
-
Slowly add the desired solvent.
-
If preparing an aqueous solution, always add the acid to water, not the other way around, to control any potential exothermic reaction.[1]
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood.
-
Properly dispose of any contaminated weighing paper, gloves, or other disposable materials in the designated halogenated organic waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
As this compound is a halogenated organic compound, it requires specific disposal procedures.[8][9]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels from spill cleanup) in a designated, clearly labeled "Halogenated Organic Solid Waste" container.[10]
-
-
Liquid Waste:
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[11]
Storage of Waste:
-
Keep waste containers tightly closed except when adding waste.[11]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[3]
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. coral.washington.edu [coral.washington.edu]
- 4. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 5. This compound | 899350-32-4 [sigmaaldrich.com]
- 6. cochise.edu [cochise.edu]
- 7. peptide.com [peptide.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
